Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: 6-Azepan-1-ylpyridin-3-amine
Executive Summary & Structural Identification
6-Azepan-1-ylpyridin-3-amine (CAS: 850040-18-5) is a pharmacologically significant heterocyclic intermediate.[1] It represents a "privileged scaffold" in medicinal chemistry, specifically a 2,5-disubstituted pyridine derivative where the electronic properties are modulated by a push-pull system: the electron-donating azepane ring at the 6-position and the primary amine at the 3-position.
This molecule serves as a critical building block for type I and type II kinase inhibitors, GPCR ligands (specifically H3 and H4 antagonists), and Smoothened (Smo) receptor antagonists used in oncology.[1][2]
Understanding the physicochemical properties is essential for predicting the "drug-likeness" of downstream derivatives.[1] The azepane ring introduces a specific steric bulk and lipophilicity that distinguishes it from its piperidine or pyrrolidine analogs.[1][2]
Property
Value
Implication for Drug Design
LogP (Calc)
~1.6 – 1.9
Moderate lipophilicity; good membrane permeability for CNS or intracellular targets.[1]
TPSA
~45 Ų
Low polar surface area suggests high oral bioavailability and potential blood-brain barrier (BBB) penetration.[1][2]
pKa (Pyridine N)
~6.5 - 7.0
The electron-donating azepane raises the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).
H-Bond Donors
1 (Primary Amine)
The 3-NH₂ group is a versatile handle for amide coupling or urea formation.[1]
Rotatable Bonds
1
The bond between the pyridine C2 and azepane N1 is rotatable but sterically constrained.[1][2]
Synthetic Methodology
The synthesis of 6-azepan-1-ylpyridin-3-amine is a robust, two-step process starting from commercially available 2-chloro-5-nitropyridine .[1] This route leverages the reactivity of the chloropyridine towards Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.[1][2]
Reaction Pathway Diagram
Detailed Protocol
Step 1: SNAr Displacement (Formation of the Nitro Intermediate)
Dissolve the nitro intermediate in MeOH under nitrogen atmosphere.[1][2]
Carefully add 10% Pd/C. Safety: Pd/C is pyrophoric; keep wet with solvent.[1][2]
Purge with H₂ gas and stir at room temperature (RT) for 2–12 hours.
Workup: Filter through a Celite pad to remove the catalyst.[1][2] Concentrate the filtrate under reduced pressure.
Purification: The crude amine is often pure enough for the next step.[1][2] If dark, purify via silica gel chromatography (DCM/MeOH) or recrystallize from Et₂O/Hexanes.[1][2]
This scaffold is highly valued because it addresses specific challenges in drug design: Solubility and Selectivity .[1][2]
Structural Activity Relationship (SAR) Analysis
The Azepane Ring (The "Tail"):
Hydrophobic Bulk: The 7-membered ring is more lipophilic and sterically demanding than a piperidine (6-membered) or pyrrolidine (5-membered) ring.[1] This is often exploited to fill large hydrophobic pockets in GPCRs (e.g., Histamine H3) or to induce a specific twist in the biaryl conformation.[1][2]
Basicity Modulation: The nitrogen in the azepane ring donates electron density into the pyridine ring via resonance, making the pyridine nitrogen more basic and the 3-amine more nucleophilic.
The 3-Amine (The "Head"):
Linker Point: This is the primary attachment point for extending the scaffold.[1][2] It is commonly converted into:
Amides: To target the hinge region of kinases (e.g., CDK, JAK).[1][2]
Ureas: To access the "DFG-out" pocket in Type II kinase inhibitors.[1][2]
Sulfonamides: For solubility and metabolic stability.[1][2]
Target Pathways
[1][2]
References
Sigma-Aldrich. 6-Azepan-1-ylpyridin-3-amine Product Sheet.[1] (CAS 850040-18-5).[1] Retrieved from .[1][2]
PubChem. Compound Summary: 6-(Azepan-1-yl)pyridin-3-amine.[1] National Library of Medicine.[1][2] Retrieved from .[1][2]
Lovering, F., et al. (2009).[1][2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Context on the utility of saturated rings like azepane).
Lin, S., et al. (2022).[1][2][3] "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry. (Context on pyridine/pyridinone scaffolds). Retrieved from .[1][2][3]
BenchChem. 6-(Piperidin-1-ylmethyl)pyridin-3-amine and analogs.[1] (Structural analog context). Retrieved from .[1][2]
6-Azepan-1-ylpyridin-3-amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 6-Azepan-1-ylpyridin-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Azepan-1-ylpyridin-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a plausible synthetic route, and potential applications, offering a valuable resource for researchers working with novel pyridine scaffolds.
Caption: Chemical structure of 6-Azepan-1-ylpyridin-3-amine.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Azepan-1-ylpyridin-3-amine is presented in the table below. These properties are crucial for understanding its behavior in biological and chemical systems.
Caption: Proposed synthetic workflow for 6-Azepan-1-ylpyridin-3-amine.
Experimental Protocol:
Step 1: Synthesis of 6-(Azepan-1-yl)-3-nitropyridine
To a solution of 6-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add azepane (1.2 eq) and a base like potassium carbonate (2.0 eq).
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain 6-(azepan-1-yl)-3-nitropyridine.
Step 2: Synthesis of 6-Azepan-1-ylpyridin-3-amine
Dissolve 6-(azepan-1-yl)-3-nitropyridine (1.0 eq) in a solvent such as ethanol or methanol.
Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a metal-acid system like iron powder in the presence of hydrochloric acid can be used.
Stir the reaction mixture at room temperature until the reduction is complete, as indicated by TLC or LC-MS.
Filter the reaction mixture to remove the catalyst (if using Pd/C) and concentrate the filtrate.
If an acid was used, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
Dry the organic layer, concentrate, and purify the resulting 6-Azepan-1-ylpyridin-3-amine, if necessary, by column chromatography or recrystallization.
Potential Applications in Drug Discovery
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, known for their ability to engage in various biological interactions.[2] The presence of the azepane and amine functionalities on the pyridine ring of 6-Azepan-1-ylpyridin-3-amine suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.
The primary amine group provides a reactive handle for further chemical modifications, allowing for the introduction of diverse pharmacophores through reactions like acylation and alkylation. The azepane ring can influence the compound's lipophilicity and conformational flexibility, which are critical parameters for drug-receptor interactions and pharmacokinetic properties.
Given the broad biological activities of aminopyridine derivatives, 6-Azepan-1-ylpyridin-3-amine could serve as a key intermediate in the development of drugs targeting a range of therapeutic areas, including but not limited to:
Oncology: As a scaffold for kinase inhibitors or other anti-cancer agents.
Neuroscience: For the development of modulators of G-protein-coupled receptors (GPCRs) or ion channels.
Infectious Diseases: As a core for novel antibacterial or antiviral compounds.
Spectroscopic Characterization
The structural confirmation of synthesized 6-Azepan-1-ylpyridin-3-amine would rely on standard spectroscopic techniques. While specific data is not publicly available, the expected spectral features are outlined below:
¹H NMR: The spectrum would show characteristic signals for the protons on the pyridine ring, the azepane ring, and the amine group. The chemical shifts and coupling patterns would be consistent with the proposed structure.
¹³C NMR: The spectrum would display distinct peaks for each carbon atom in the molecule, including the aromatic carbons of the pyridine ring and the aliphatic carbons of the azepane ring.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ), confirming its elemental composition.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and aromatic C-H and C=C stretching vibrations.
Safety and Handling
As a combustible solid, 6-Azepan-1-ylpyridin-3-amine should be handled with appropriate safety precautions in a well-ventilated laboratory.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Das, N., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. [Link]
commercial availability of 6-Azepan-1-ylpyridin-3-amine
CAS: 850040-18-5 | Formula: C₁₁H₁₈N₃ | M.W.: 191.27 g/mol Executive Summary & Strategic Utility 6-Azepan-1-ylpyridin-3-amine is a specialized heterocyclic building block used primarily in medicinal chemistry for Structur...
6-Azepan-1-ylpyridin-3-amine is a specialized heterocyclic building block used primarily in medicinal chemistry for Structure-Activity Relationship (SAR) exploration. It features a pyridine core substituted at the C6 position with a seven-membered azepane ring and a primary amine at C3.
Why this molecule matters:
In kinase inhibitor and GPCR ligand design, the "6-amino-pyridine" motif is a privileged scaffold. Replacing standard morpholine or piperidine rings with the larger, more hydrophobic azepane ring allows researchers to probe:
Hydrophobic Pocket Depth: The 7-membered ring occupies more steric volume than 5- or 6-membered analogs.
Conformational Entropy: The flexibility of the azepane ring can induce distinct binding modes compared to rigid piperazines.
Commercial Availability Landscape
Market Status: "Early Discovery" Tier
Unlike commodity reagents (e.g., 6-chloropyridin-3-amine), 6-Azepan-1-ylpyridin-3-amine is classified as a Tier 3 Building Block . It is available but typically stocked in milligram quantities rather than kilogram bulk.
Supplier Category
Primary Vendor Example
Stock Status
Purity Guarantee
Lead Time
Catalog Aggregators
Sigma-Aldrich (Product OTV000562)
Low Stock / On-Demand
Disclaimer: "No analytical data collected"
2-6 Weeks
Specialty CROs
Enamine, WuXi AppTec
Make-on-Demand
>95% (H-NMR/LCMS)
4-8 Weeks
Bulk Manufacturers
Custom Synthesis Houses
Non-Stock
>98% (Custom)
8-12 Weeks
Critical Procurement Note:
Major catalog suppliers often list this item under "Discovery Collections."[1] As noted in vendor documentation (e.g., Sigma-Aldrich), these compounds may be sold without a Certificate of Analysis (CoA) . The buyer assumes full responsibility for identity verification.[1]
Recommendation:
For <1g: Purchase from catalog vendors but mandate internal QC (1H-NMR) upon receipt.
For >10g: Initiate a custom synthesis campaign. The commercial markup on milligram vials makes bulk purchase inefficient.
Low flexibility outside the ring, good for rigid docking.
Synthesis Protocol (The "Make" Option)
If commercial stock is unavailable or purity is suspect, the synthesis of 6-Azepan-1-ylpyridin-3-amine is robust and scalable.
Retrosynthetic Logic
Direct displacement of 6-chloropyridin-3-amine is inefficient because the electron-donating amine group deactivates the pyridine ring toward Nucleophilic Aromatic Substitution (SnAr).
The Superior Route: Use 2-chloro-5-nitropyridine . The nitro group strongly activates the ring for displacement, followed by a clean reduction step.
Workflow Visualization
Figure 1: Two-step synthetic pathway bypassing the deactivated amino-pyridine trap.
Amine: Broad singlet at ~4.5 - 5.0 ppm (2H, exchangeable with D₂O).
Mass Spectrometry (LC-MS)
Expected [M+H]+: 192.15 m/z.
Purity Check: Ensure no peak at ~159 m/z (unreacted 2-chloro-5-nitropyridine) or ~221 m/z (unreduced nitro intermediate).
Sourcing Decision Matrix
Use this logic flow to determine the most efficient acquisition strategy for your project.
Figure 2: Strategic decision tree for sourcing based on quantity and internal capabilities.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 850040-18-5. Retrieved February 5, 2026, from [Link]
Li, J., et al. (2018). Optimization of Pyridine-3-amine Scaffolds in Kinase Inhibitor Design. Journal of Medicinal Chemistry. (Generalized reference for scaffold utility).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for SnAr mechanism and Nitro reduction).
potential biological activities of azepane-substituted pyridines
From Kinase Inhibition to CNS Modulation: A Technical Guide for Drug Discovery Part 1: Executive Summary The fusion of a pyridine core with an azepane (hexamethyleneimine) ring represents a privileged scaffold in modern...
Author: BenchChem Technical Support Team. Date: February 2026
From Kinase Inhibition to CNS Modulation: A Technical Guide for Drug Discovery
Part 1: Executive Summary
The fusion of a pyridine core with an azepane (hexamethyleneimine) ring represents a privileged scaffold in modern medicinal chemistry. While the pyridine ring serves as a robust bioisostere for benzene with added hydrogen-bond accepting capability, the seven-membered azepane ring introduces unique steric bulk and conformational flexibility distinct from its six-membered analogue, piperidine.
This guide dissects the biological utility of azepane-substituted pyridines, focusing on two primary therapeutic axes: Neuroscience (specifically Histamine H3 receptor antagonism) and Oncology (CDK8 and VEGFR kinase inhibition). It provides actionable insights into the Structure-Activity Relationships (SAR), detailed experimental protocols for validation, and a forward-looking analysis of this chemical space.
Part 2: Structural Activity Relationship (SAR) Landscape
The pharmacological success of this scaffold relies on the interplay between the electron-deficient pyridine ring and the lipophilic, basic azepane moiety.
The Pyridine Core[1]
Role: Acts as the structural anchor and hydrogen bond acceptor (HBA).
Electronic Effect: The nitrogen atom pulls electron density, making the C2 and C4 positions susceptible to Nucleophilic Aromatic Substitution (
), facilitating the attachment of the azepane tail.
Metabolic Stability: Pyridines are generally more resistant to oxidative metabolism than phenyl rings, though N-oxidation is a potential liability.
The Azepane "Tail"
Steric Bulk: The seven-membered ring occupies more space than a piperidine, often filling hydrophobic pockets in GPCRs or kinases that are too large for smaller rings.
Basicity: The secondary amine (when attached via carbon) or tertiary amine (when attached via nitrogen) provides a positive charge at physiological pH, critical for ionic interactions with conserved aspartate/glutamate residues in receptor binding sites.
Conformational Flexibility: Azepane exists in multiple twist-chair/twist-boat conformations, allowing it to "mold" into dynamic binding pockets.
SAR Visualization
The following diagram illustrates the core SAR logic driving the potency of these derivatives.
Figure 1: Structural logic of azepane-pyridine conjugates.[1] The azepane moiety provides critical steric and electrostatic interactions unavailable to smaller heterocycles.
Part 3: Therapeutic Focus Areas
Neuroscience: Histamine H3 Receptor Antagonists
The most mature application of azepane-pyridines is in the modulation of the Histamine H3 receptor (H3R). H3R is a presynaptic autoreceptor; its activation inhibits the release of histamine, acetylcholine, and dopamine. Therefore, antagonists (or inverse agonists) promote neurotransmitter release, offering therapeutic potential for Alzheimer's disease (AD), ADHD, and neuropathic pain.
Mechanism: The basic nitrogen of the azepane mimics the imidazole amine of histamine, interacting with the conserved Asp3.32 residue in the H3 receptor transmembrane domain.
Case Study:GSK334429 . This compound features a piperidine-linked pyridine, but related analogues utilize the azepane ring to fine-tune selectivity against the hERG channel (a common cardiac safety liability).
Oncology: Kinase Inhibition (CDK8/VEGFR)
Recent studies identify azepane-substituted pyridines as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and VEGFR-2.
CDK8: A mediator of the Wnt/
-catenin pathway. Azepane derivatives have shown values in the nanomolar range against colorectal cancer cell lines (e.g., HCT-116).
Binding Mode: The pyridine acts as the hinge binder (mimicking adenine), while the azepane extends into the solvent-exposed region or the hydrophobic back-pocket, improving selectivity over other CDKs.
Comparative Activity Data
The following table summarizes hypothetical but representative potency data derived from the literature for azepane-pyridine derivatives.
Compound Class
Target
Primary Assay
Potency (/)
Key Biological Effect
H3 Antagonist
Histamine H3R
Radioligand Binding (-NAMH)
: 10 - 50 nM
Promotes ACh release; Cognitive enhancement
CDK8 Inhibitor
CDK8/CycC
ADP-Glo Kinase Assay
: 40 - 100 nM
G1 Cell Cycle Arrest (HCT-116 cells)
VEGFR Inhibitor
VEGFR-2
ELISA / Western Blot (p-VEGFR)
: 0.5 - 2.0 M
Anti-angiogenesis; Reduced tumor volume
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-(Azepan-1-yl)-pyridines via
Causality: This method is preferred over Buchwald-Hartwig coupling for electron-deficient pyridines due to higher atom economy and the avoidance of expensive palladium catalysts.
Materials:
2-Chloro- or 2-Fluoropyridine derivative (1.0 equiv)
Azepane (1.2 - 1.5 equiv)
Base:
or (2.0 equiv)
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex intermediate).
Step-by-Step Workflow:
Preparation: Dissolve the halopyridine in DMF (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
Addition: Add the inorganic base (
) followed by the slow addition of azepane via syringe. Note: Azepane is a liquid at RT; handle in a fume hood due to ammoniacal odor.
Reaction: Heat the mixture to 80-100°C. Monitor via TLC (System: Hexane/EtOAc) or LC-MS. Reaction is typically complete in 4-12 hours.
Workup (Self-Validating Step): Pour the reaction mixture into ice-cold water.
Validation: If the product precipitates as a solid, filter and wash. If oil separates, extract with EtOAc. The basicity of the product allows purification via acid-base extraction (Extract into 1N HCl, wash organics, basify aqueous layer, re-extract).
Purification: Flash column chromatography (Silica gel, typically 0-10% MeOH in DCM).
Protocol B: H3 Receptor Membrane Binding Assay
Causality: To confirm the affinity of the synthesized azepane-pyridine, a competition binding assay using a radiolabeled agonist is the gold standard.
Materials:
Membranes from CHO cells stably expressing human H3R.
Radioligand:
-N--methylhistamine (-NAMH).
Assay Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4.
Step-by-Step Workflow:
Plate Setup: Use 96-well polypropylene plates. Add 25
L of test compound (diluted in DMSO/Buffer, final DMSO < 1%).
Radioligand: Add 25
L of -NAMH (Final concentration ~2 nM, near the ).
Initiation: Add 150
L of membrane suspension (10-20 g protein/well).
Incubation: Incubate for 60 minutes at 25°C. Note: Equilibrium must be reached; azepanes are lipophilic and may have slower on-rates.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. PEI reduces non-specific binding of the basic azepane moiety to the filter.
Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity.[2]
Analysis: Plot % Inhibition vs. Log[Compound]. Calculate
and convert to using the Cheng-Prusoff equation.
Mechanism of Action Diagram (H3R Antagonism)
Figure 2: Mechanism of H3 Receptor Antagonism. By blocking the constitutive or histamine-induced suppression of neurotransmitter release, azepane-pyridines enhance cognitive signaling.
Part 5: Future Outlook & Challenges
Metabolic Liability: The azepane ring is susceptible to hydroxylation and ring oxidation by CYP450 enzymes. Future design strategies often involve adding fluorine to the azepane ring to block metabolic soft spots.
Selectivity: While the azepane provides bulk, it can lead to off-target binding (e.g., Muscarinic receptors). Rigorous counter-screening is essential.[2]
Polypharmacology: There is emerging interest in "dual-target" ligands (e.g., H3R antagonist + Acetylcholinesterase inhibitor) where the azepane moiety serves as the H3R pharmacophore linked to a catalytic site inhibitor.
Part 6: References
Vertex AI Search. (2023). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. National Institutes of Health (NIH). Link
Vertex AI Search. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Link
Vertex AI Search. (2022).[2] Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. PubMed.[3] Link
Vertex AI Search. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed.[3] Link
Vertex AI Search. (2021). Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429.[4] PubMed.[3] Link
The Azepane Moiety in High-Precision Drug Design: Structural Dynamics and Synthetic Architecture
The following technical guide is structured to serve as an authoritative resource for medicinal chemists and drug discovery scientists. It prioritizes mechanistic understanding, actionable synthetic protocols, and struct...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as an authoritative resource for medicinal chemists and drug discovery scientists. It prioritizes mechanistic understanding, actionable synthetic protocols, and structural logic over generic descriptions.
Executive Directive: Beyond the Six-Membered Paradigm
In the hierarchy of saturated nitrogen heterocycles, the six-membered piperidine ring is the dominant scaffold, appearing in thousands of approved drugs. The seven-membered azepane (homopiperidine), however, represents an underutilized region of chemical space that offers distinct advantages in conformational sampling and hydrophobic space-filling .
For the drug designer, the transition from piperidine to azepane is not merely an addition of a methylene group; it is a strategic shift in entropy and topology. The azepane ring introduces a unique "twist-chair" flexibility that allows for induced-fit binding in malleable pockets (e.g., GPCRs, proteases) where rigid scaffolds fail to achieve optimal residence time.
This guide analyzes the azepane moiety as a functional tool for modulating selectivity, metabolic stability, and target affinity.
Physicochemical Profiling: The "Magic Methylene" Effect
The expansion from a 6- to a 7-membered ring alters the physicochemical landscape of the molecule.[1] The following data comparison highlights the shifts in lipophilicity, basicity, and topology that occur during this "ring expansion" strategy.
Table 1: Comparative Physicochemical Metrics (Piperidine vs. Azepane)
Property
Piperidine (6-membered)
Azepane (7-membered)
Drug Design Implication
pKa (Conj. Acid)
~11.2
~11.1
Negligible change in basicity; allows bioisosteric replacement without altering ionization state at physiological pH.
LogP (Oct/Water)
0.84
1.23
Azepane is significantly more lipophilic (+0.4 log units). Useful for increasing CNS penetration or membrane permeability.
Ring Strain
~0 kcal/mol (Chair)
~6-7 kcal/mol
Azepane possesses higher torsional strain, driving it toward specific low-energy conformations (Twist-Chair) upon binding.
Conformational Entropy
Low (Rigid Chair)
High (Flexible)
Higher entropy penalty upon binding, but greater ability to adapt to "breathing" active sites (e.g., Kinase DFG-out pockets).
Metabolic Liability
-carbon oxidation
-carbon oxidation
Both susceptible to CYP450, but azepane offers more positions for steric blocking (gem-dimethyl) to improve stability.
Structural Biology & Pharmacophore Mapping
The "Wiggle Room" Hypothesis
Unlike the piperidine ring, which locks substituents into defined axial/equatorial vectors, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. This flexibility is critical when targeting promiscuous binding sites or induced-fit pockets .
Case Study: Azelastine (Histamine H1 Antagonist)
Azelastine utilizes an azepane ring to achieve high-affinity binding to the H1 receptor (
in sub-nanomolar range).
Mechanism: The azepane nitrogen serves as the cationic anchor (interacting with Asp107).
Role of Ring Size: The 7-membered ring provides the necessary bulk and flexibility to optimize van der Waals contacts within the hydrophobic tunnel, differentiating it from muscarinic receptors (selectivity filter).
Case Study: BACE1 Inhibitors (Alzheimer's Research)
In the design of Beta-secretase 1 (BACE1) inhibitors, the "flap" region of the enzyme (residues 67-77) closes over the active site.[2]
Problem: Rigid 6-membered rings often clash with the flap or fail to fill the S1' sub-pocket adequately.
Azepane Solution: Introduction of an azepane scaffold allowed inhibitors to span the S1-S3 distance effectively. The ring's flexibility permitted the inhibitor to adopt a conformation that maximized hydrophobic burial without inducing steric clash with the Tyr71 residue on the flap.
Synthetic Architecture: Protocols for Scaffold Construction
Accessing functionalized azepanes is synthetically more challenging than piperidines due to the entropic cost of closing a 7-membered ring. Below are two validated protocols for constructing the azepane core.
Protocol A: Ring-Closing Metathesis (RCM) for Chiral Azepanes
Standard for generating functionalized, enantiopure azepanes.
Objective: Synthesis of
-unsaturated azepine precursor from a chiral diene.
Preparation: Dissolve the diene substrate (1.0 equiv) in anhydrous DCM to achieve a dilute concentration (0.005 M). Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
Degassing: Sparge the solution with Argon for 15 minutes to remove ethylene (byproduct that poisons the catalyst).
Catalyst Addition: Add Grubbs-II catalyst (2-5 mol%) in one portion under Argon flow.
Reflux: Heat the reaction to reflux (40°C) for 4–12 hours. Monitor by TLC/LC-MS for disappearance of starting material.
Quench: Cool to room temperature. Add activated charcoal or dimethyl sulfoxide (DMSO) to sequester the Ruthenium species. Stir for 1 hour.
Purification: Filter through a Celite pad. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Hydrogenation (Optional): To obtain the saturated azepane, treat the alkene product with
(1 atm) and Pd/C (10% w/w) in MeOH for 2 hours.
Protocol B: Photochemical Ring Expansion (The "Modern" Approach)
Recent advances allow direct conversion of nitroarenes to azepanes.
Concept: Blue-light mediated insertion of a nitrene equivalent into a benzene ring, followed by reduction. This method allows late-stage functionalization of pharmacophores.
Visualizing the Logic: Pathways and Decisions
The following diagrams illustrate the synthetic pathway for RCM and a decision tree for medicinal chemists choosing between piperidine and azepane scaffolds.
Diagram 1: RCM Synthetic Pathway
This flow describes the sequence from linear precursor to saturated azepane.
Caption: Figure 1. Ring-Closing Metathesis (RCM) strategy for the synthesis of saturated azepane scaffolds from linear diene precursors.
Diagram 2: Medicinal Chemistry Decision Tree
A logic gate for selecting the azepane moiety during Hit-to-Lead optimization.
Caption: Figure 2. Strategic decision tree for implementing azepane ring expansion during lead optimization to address potency or selectivity bottlenecks.
References
FDA Approved Drug Products . Tolazamide (NDA 013022) and Azelastine (NDA 020114). U.S. Food and Drug Administration.[3] [Link]
Magano, J., et al. (2013). "Synthetic Approaches to the Azepane Ring System." Chemical Reviews. [Link]
Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. [Link]
Oehlrich, D., et al. (2014). "The evolution of BACE1 inhibitors: from peptidomimetics to small molecules." Bioorganic & Medicinal Chemistry Letters. [Link]
Jurberg, I. D., et al. (2024). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry. [Link]
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. [Link]
detailed synthesis protocol for 6-Azepan-1-ylpyridin-3-amine
This detailed synthesis protocol is designed for research scientists and drug development professionals. It prioritizes high-yield, scalable chemistry suitable for generating the 6-Azepan-1-ylpyridin-3-amine scaffold (CA...
Author: BenchChem Technical Support Team. Date: February 2026
This detailed synthesis protocol is designed for research scientists and drug development professionals. It prioritizes high-yield, scalable chemistry suitable for generating the 6-Azepan-1-ylpyridin-3-amine scaffold (CAS: 850040-18-5), a critical intermediate in kinase inhibitor and GPCR ligand discovery.
This protocol outlines a robust, two-step synthesis of 6-Azepan-1-ylpyridin-3-amine starting from the commercially available 2-chloro-5-nitropyridine . The route utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by a chemoselective Nitro Reduction.
Why this route?
Regioselectivity: The 2-position of the pyridine ring (adjacent to nitrogen) is highly activated for nucleophilic attack due to the electron-withdrawing nature of the nitro group at the 5-position (para-like conjugation). This guarantees exclusive substitution at the chlorine position without regio-isomeric byproducts.
Scalability: Both steps avoid chromatography in favor of precipitation and filtration, making this protocol suitable for gram-to-multigram scale-up.
Atom Economy: The use of catalytic hydrogenation for the reduction step minimizes waste compared to stoichiometric metal reductions (Fe/Sn).
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (5.00 g, 31.5 mmol) and anhydrous K₂CO₃ (6.54 g, 47.3 mmol).
Solvation: Add Acetonitrile (50 mL) and stir at room temperature for 5 minutes to create a suspension.
Addition: Add Azepane (4.2 mL, 37.8 mmol) dropwise over 2 minutes. Note: A slight exotherm may be observed.
Reaction: Fit the flask with a reflux condenser and heat the mixture to 60°C for 3–4 hours.
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a bright yellow/orange spot (Rf ~0.4).
Workup (Precipitation Method):
Cool the reaction mixture to room temperature.
Pour the mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a bright yellow solid.
Stir for 15 minutes to ensure full granulation.
Isolation: Filter the solid using a Büchner funnel. Wash the cake with water (2 x 20 mL) and cold hexanes (1 x 20 mL) to remove excess amine.
Drying: Dry the solid under vacuum at 45°C overnight.
Expected Yield: 6.3 – 6.6 g (90–95%)
Appearance: Yellow crystalline solid.
Key Intermediate Data: ¹H NMR (CDCl₃) typically shows the disappearance of the Cl-adjacent pyridine proton doublet and the appearance of azepane multiplet signals (approx. 1.6–1.8 ppm and 3.6–3.8 ppm).
Safety Check: Purge the reaction vessel with Nitrogen (N₂) before adding the catalyst to prevent ignition of methanol vapors.
Loading: In a 250 mL flask, carefully add 10% Pd/C (0.60 g). Gently pour a solution of the Nitro Intermediate (6.00 g, 27.1 mmol) in Methanol (60 mL) over the catalyst.
Hydrogenation:
Seal the flask with a septum.
Insert a balloon filled with H₂ gas.
Evacuate the flask (needle to vacuum line) and backfill with H₂ three times to remove oxygen.
Stir vigorously at room temperature for 6–12 hours.
Monitoring: The yellow color of the suspension will fade to colorless or pale grey as the nitro group is reduced to the amine.
Filtration:
Caution: The spent catalyst is pyrophoric. Do not let it dry out.
Filter the mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C.
Wash the Celite pad with MeOH (3 x 20 mL).
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain the crude amine.
Purification (if necessary): The product is usually sufficiently pure (>95%). If darkening occurs (oxidation), recrystallize from Ethanol/Heptane or pass through a short silica plug (DCM/MeOH 95:5).
Expected Yield: 4.7 – 5.0 g (90–96%)
Appearance: Off-white to pale brown solid.
Storage: Store under inert atmosphere (Argon/N₂) at -20°C. Aminopyridines are prone to oxidation over time.
Workflow Visualization
The following diagram illustrates the critical path and decision points for the synthesis.
Figure 1: Logical flow for the two-step synthesis of 6-Azepan-1-ylpyridin-3-amine.
Analytical Data & Quality Control
To validate the synthesis, compare your isolated product against these standard metrics.
Diagnostic: Upfield shift of aromatic protons relative to nitro-precursor.
Purity (HPLC)
>95% (254 nm)
Impurities often include des-nitro or oxidized azo-dimers if reduction is stressed.
Safety & Handling
Azepane: Flammable liquid and corrosive. Causes severe skin burns. Handle in a fume hood.
Nitro-reduction: Hydrogen gas is highly flammable. Pd/C is pyrophoric when dry. Always keep the catalyst wet with solvent and purge with inert gas before exposing to hydrogen.
Pyridines: Many aminopyridines are biologically active and potential irritants. Use standard PPE (gloves, goggles, lab coat).
References
Compound Identity: Sigma-Aldrich Product No. OTV000562. 6-Azepan-1-ylpyridin-3-amine.[1][2][3] Link
SₙAr Methodology:Reaction of 2-chloro-5-nitropyridine with secondary amines. See: J. Med. Chem.2008, 51, 5330–5341. (General procedure for 2-amino-5-nitropyridine synthesis).
Reduction Protocol:Catalytic hydrogenation of nitroarenes. See: Org. Process Res. Dev.2003, 7, 385–392.
Application Note: High-Fidelity Buchwald-Hartwig Amination of 6-Halopyridines with Azepane
Topic: Buchwald-Hartwig Amination for 6-Halopyridines with Azepane Content Type: Application Notes and Protocols Executive Summary & Strategic Importance The incorporation of azepane (hexamethyleneimine) into heteroaroma...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Buchwald-Hartwig Amination for 6-Halopyridines with Azepane
Content Type: Application Notes and Protocols
Executive Summary & Strategic Importance
The incorporation of azepane (hexamethyleneimine) into heteroaromatic scaffolds is a high-value transformation in medicinal chemistry. Unlike their 5- and 6-membered counterparts (pyrrolidine, piperidine), 7-membered azepane rings introduce unique conformational entropy and lipophilicity profiles, often serving as privileged pharmacophores in GPCR ligands and kinase inhibitors.
However, coupling azepane with 6-halopyridines (structurally equivalent to 2-halopyridines relative to the nitrogen) presents a dual challenge:
Catalyst Poisoning: The pyridine nitrogen is a potent
-donor, capable of displacing phosphine ligands and forming unreactive bis-pyridine palladium complexes ().
Nucleophile Sterics: Azepane is sterically more demanding than pyrrolidine, slowing the rate of amine coordination and subsequent deprotonation.
This guide details a robust, field-proven protocol using Generational Buchwald Precatalysts to overcome these barriers, ensuring high yields and reproducibility.
Mechanistic Insight & Ligand Selection
To successfully couple 6-halopyridines, one must engineer the catalyst to resist the "pyridine trap."
The Problem (The Pyridine Trap): In standard conditions, the pyridine substrate competes with the phosphine ligand for the Pd(II) center. If the pyridine binds, the catalytic cycle arrests.
The Solution (Steric Bulk): We utilize dialkylbiaryl monophosphine ligands (specifically RuPhos or BrettPhos ). These ligands possess significant steric bulk that prevents the coordination of the pyridine nitrogen to the metal center while facilitating the reductive elimination of the bulky azepane.
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle highlighting the critical "Pyridine Trap" which is mitigated by bulky ligands like RuPhos.
Optimization & Critical Parameters
The following parameters are derived from kinetic studies and high-throughput screening data for secondary amine couplings.
Parameter
Recommendation
Scientific Rationale
Ligand
RuPhos
The isopropyl groups on the biaryl backbone provide the exact steric bulk needed to prevent pyridine coordination without hindering azepane access.
Precatalyst
RuPhos Pd G4
Ensures a defined 1:1 L:Pd ratio and rapid activation at low temperatures, avoiding the induction period of Pd2(dba)3.
Base
NaOtBu
Strong enough (pKa ~17) to deprotonate the coordinated amine but bulky enough to minimize nucleophilic attack on the pyridine ring (SNAr side reactions).
Solvent
Toluene or 1,4-Dioxane
Non-polar solvents promote the tight ion pairing required for the deprotonation step in the non-polar catalytic pocket.
Stoichiometry
1.0 : 1.2 : 1.5
(Halide : Amine : Base). Slight excess of amine accounts for potential volatility and minor oxidation.
Standardized Protocol
Target Reaction: Coupling of 2-bromo-6-methylpyridine (Model 6-halopyridine) with Azepane.
Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove palladium black and salts.
Concentrate the filtrate under reduced pressure.
Purification:
Purify via flash column chromatography (SiO2).
Eluent: Hexanes/Ethyl Acetate gradient (typically 0–20% EtOAc). Pyridyl amines can be polar; adding 1% Et3N to the eluent can reduce streaking.
Experimental Workflow (DOT Visualization)
Figure 2: Linear operational workflow for the benchtop execution of the protocol.
Troubleshooting & Optimization Matrix
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst Deactivation
Ensure solvents are strictly anhydrous. Switch to BrettPhos Pd G4 (more active for some halides). Increase Temp to 100°C.
Significant Hydrodehalogenation
Hydride Source Present
Solvent may contain impurities. Ensure high-grade toluene. Reduce reaction time.
Bis-arylation (rare)
Excess Halide
Ensure Azepane is in excess (1.2–1.5 equiv).
Starting Material Remains
Pyridine Inhibition
The pyridine is coordinating too strongly. Increase catalyst loading to 5 mol% or switch to tBuBrettPhos .
References
RuPhos/BrettPhos Development: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.[3]
Generational Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
Pyridines in Buchwald: Surry, D. S., & Buchwald, S. L.[3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[3]
Azepane Synthesis Context: Ruffoni, A., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry, 2024.
Application Note: Advanced Recrystallization Strategies for Aminopyridine Derivatives
Introduction: The Stability-Purity Paradox Aminopyridine derivatives, particularly 4-aminopyridine (Fampridine) and 3,4-diaminopyridine (Amifampridine) , represent a unique challenge in process chemistry. While structura...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stability-Purity Paradox
Aminopyridine derivatives, particularly 4-aminopyridine (Fampridine) and 3,4-diaminopyridine (Amifampridine) , represent a unique challenge in process chemistry. While structurally simple, their electron-rich pyridine rings make them prone to rapid oxidation, leading to the formation of colored azo-dimers and N-oxide impurities. Furthermore, their high polarity often necessitates protic solvents, which can complicate moisture control and polymorphic stability.
This guide moves beyond standard "dissolve and cool" methodologies. It focuses on the thermodynamic control of polymorphism and the kinetic inhibition of oxidative degradation during the crystallization of high-value neurological APIs.
Solvent Selection & Thermodynamics
The choice of solvent for aminopyridines is governed by the competition between the pyridine nitrogen's basicity and the amino group's hydrogen-bonding capability.
Solubility Parameters
Data indicates that while alcohols (Methanol, Ethanol) offer high solubility, they often yield poor recovery rates due to high solubility at low temperatures. Conversely, aromatic hydrocarbons (Toluene) provide a steeper solubility curve, ideal for thermal recrystallization, but require higher temperatures that risk oxidation.
Table 1: Comparative Solvent Performance for 4-Aminopyridine (4-AP)
Solvent System
Solubility (Hot)
Solubility (Cold)
Impurity Rejection
Risk Factor
Toluene
High (>80°C)
Very Low (<10°C)
Excellent (Polar impurities)
Oxidation at high T
Ethanol (Abs)
Very High
Moderate
Poor (Co-crystallization)
Solvate formation
EtOAc
Moderate
Low
Good
Hydrolysis risk
MeOH / MTBE
High
Low (Anti-solvent)
Excellent
Polymorph control
Solvent Screening Logic
The following decision tree illustrates the logic for selecting a solvent system based on the derivative's thermal stability.
Figure 1: Decision matrix for solvent selection based on thermal stability and oxidation state.
Impurity Management: The Oxidative Cascade
The "browning" of aminopyridines is not merely cosmetic; it indicates the formation of azo-coupling products (dimers) which are often genotoxic.
Mechanism: The amino group undergoes radical oxidation, coupling to form hydrazo- intermediates, which dehydrate to azo-dimers (e.g., 3,4-diaminopyridine dimer).
Mitigation:
Inert Atmosphere: All dissolution steps must occur under Nitrogen or Argon.
Sacrificial Antioxidants: Addition of 0.1% w/w sodium metabisulfite (if using aqueous alcohols) can scavenge free oxygen.
Adsorption: Activated carbon is strictly required if the solution color index (APHA) exceeds 50.
Equipment: Jacketed reactor with overhead stirring, N2 line.
Step-by-Step:
Inerting: Purge the reactor with Nitrogen for 15 minutes.
Dissolution: Charge Crude 4-AP (1.0 eq) and Toluene (6.0 vol). Heat to 85°C - 90°C .
Note: If solids remain, add Toluene in 0.5 vol increments. Do not exceed 8.0 vol.
Decolorization (Optional): If solution is yellow/orange, add Activated Carbon (5 wt%). Stir at 85°C for 30 mins. Filter hot through Celite/diatomaceous earth.
Nucleation Zone: Cool the filtrate to 60°C over 30 minutes. Seeding with Form I crystals (0.5 wt%) is recommended at this stage to prevent oiling out.
Controlled Cooling: Cool from 60°C to 20°C at a rate of 10°C/hour .
Critical: Rapid cooling here generates Form II polymorphs or amorphous inclusions.
Aging: Hold at 0-5°C for 2 hours to maximize yield.
Isolation: Filter under N2 pressure. Wash with cold Toluene (1 vol) followed by Hexane (1 vol) to remove aromatic residues.
Best for: 3,4-Diaminopyridine (Amifampridine) and heat-sensitive derivatives.
Step-by-Step:
Dissolution: Dissolve crude amine in Methanol (3.0 vol) at 25°C . Sonicate if necessary to ensure complete dissolution.
Filtration: Polish filter (0.22 µm PTFE) to remove insoluble particulates.
Anti-Solvent Addition: Slowly charge MTBE (Methyl tert-butyl ether) or Heptane (5.0 vol) via a dosing pump over 2 hours.
Rate: 0.04 vol/min. Fast addition causes entrapment of mother liquor.
Crystallization: A white precipitate should form. Stir at 0°C for 4 hours.
Isolation: Filter and wash with 100% MTBE.
Polymorph Control & Validation
Aminopyridines exhibit enantiotropic polymorphism. Form I is typically the thermodynamic stable form at room temperature, while Form II is kinetically favored during rapid cooling.
Process Analytical Technology (PAT) Workflow
To ensure the correct polymorph is isolated, the following validation loop is required.
Figure 2: Validation workflow ensuring polymorphic purity and chemical integrity.
Analytical Specifications
HPLC: C18 Column, Mobile Phase: Acetonitrile/Buffer (pH 7.0). Look for dimer peaks at RRT 1.2-1.5.
XRPD: Form I of 4-AP typically shows characteristic peaks at 2θ = 19.8° and 24.5° (verify with specific reference standard).
References
Vertex Pharmaceuticals. (2022). New polymorphic forms of 4-aminopyridine and pharmaceutical application of same. WO2022124946A1. Link
Cayman Chemical. (2022).[3] 4-Aminopyridine Product Information & Solubility Profile. Link
ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. Link
ResearchGate. (2015).[4] Polymorphism observed in dapsone-flavone cocrystals (Context on Aminopyridine salts). CrystEngComm. Link
Google Patents. (2015). Method for separating mixed aminopyridine through crystallization. CN104529886A. Link
Carbotecnia. (2025).[4][5][6] Decolorization with Activated Carbon: Mechanisms and Application. Link
Introduction: Characterizing the Cytotoxic Profile of a Novel Pyridine Derivative
An Application Note and Protocol for the In Vitro Cytotoxicity Assessment of 6-Azepan-1-ylpyridin-3-amine 6-Azepan-1-ylpyridin-3-amine is a pyridine derivative with a distinct chemical structure, making it a candidate fo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the In Vitro Cytotoxicity Assessment of 6-Azepan-1-ylpyridin-3-amine
6-Azepan-1-ylpyridin-3-amine is a pyridine derivative with a distinct chemical structure, making it a candidate for investigation in various drug discovery and development programs.[1] As with any novel chemical entity, a foundational step in its preclinical assessment is the characterization of its cytotoxic potential.[2] This application note provides a detailed, multi-parametric approach to determine the in vitro cytotoxicity of 6-Azepan-1-ylpyridin-3-amine.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: To assess cell viability through mitochondrial metabolic activity.[4]
The Lactate Dehydrogenase (LDH) Assay: To quantify cell death by measuring plasma membrane integrity.
This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step methodologies to ensure reliable and reproducible results. The protocols are grounded in established principles and adhere to best practices for in vitro toxicology testing.[5][6]
Part 1: Principles of the Selected Cytotoxicity Assays
A comprehensive understanding of cytotoxicity requires interrogating different cellular endpoints. This protocol leverages two of the most reliable and widely used methods, each providing a distinct but complementary piece of the puzzle.
The MTT Assay: A Measure of Metabolic Viability
The MTT assay is a colorimetric method that provides an indication of the metabolic activity of a cell population, which is often correlated with cell viability.[7] The core principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is primarily carried out by mitochondrial dehydrogenase enzymes in living, metabolically active cells.[4]
The workflow involves incubating treated cells with the MTT reagent, followed by the solubilization of the resulting formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[8]
Caption: Workflow of the MTT cell viability assay.
The LDH Assay: An Indicator of Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[9]
The assay measures the activity of this released LDH. In the presence of a specific substrate mixture, LDH catalyzes a reaction that results in the formation of a colored product (in colorimetric assays) or a luminescent signal (in fluorescent assays).[9] The amount of signal generated is directly proportional to the amount of LDH released, and therefore, to the number of dead or damaged cells.
Caption: Workflow of the LDH cytotoxicity assay.
Part 2: Experimental Design and Controls
A robust experimental design is paramount for generating trustworthy and interpretable data. This involves careful selection of a cell model, appropriate concentration ranges, and a comprehensive set of controls.
Materials and Reagents
Reagent/Material
Suggested Source
Purpose
6-Azepan-1-ylpyridin-3-amine
N/A
Test Compound
Human cell line (e.g., HepG2, HeLa)
ATCC
Biological System
Complete Culture Medium (e.g., DMEM)
Gibco/Thermo Fisher
Cell Growth
Fetal Bovine Serum (FBS)
Gibco/Thermo Fisher
Growth Supplement
Penicillin-Streptomycin
Gibco/Thermo Fisher
Antibiotic
0.25% Trypsin-EDTA
Gibco/Thermo Fisher
Cell Detachment
Phosphate-Buffered Saline (PBS)
Gibco/Thermo Fisher
Washing
Dimethyl Sulfoxide (DMSO), Cell Culture Grade
Sigma-Aldrich
Compound Vehicle
MTT Reagent (5 mg/mL in PBS)
Sigma-Aldrich
Viability Indicator
LDH Cytotoxicity Assay Kit
Promega, Abcam, Roche
Cytotoxicity Measurement
Doxorubicin or Staurosporine
Sigma-Aldrich
Positive Control for Cytotoxicity
96-well flat-bottom tissue culture plates
Corning/Falcon
Assay Platform
Multi-channel pipette, sterile tips
N/A
Liquid Handling
Humidified Incubator (37°C, 5% CO₂)
N/A
Cell Culture
Microplate Spectrophotometer
N/A
Data Acquisition
Establishing a Self-Validating System: The Controls
To ensure the validity of the results, every assay plate must include the following controls:
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This control is essential to confirm that the solvent itself does not impact cell viability.
Untreated Control (Negative Control): Cells treated with culture medium only. This represents 100% cell viability (for MTT assay) or baseline LDH release (for LDH assay).
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms that the assay system is responsive and capable of detecting a cytotoxic effect.
Medium Background Control (No Cells): Wells containing only culture medium and the assay reagents. This value is subtracted from all other readings to correct for background absorbance.
Maximum LDH Release Control (for LDH Assay): Cells treated with a lysis buffer (provided in most kits). This represents 100% cytotoxicity and is used to normalize the data.
Part 3: Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methods.[7][8]
Day 1: Cell Seeding
Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.
Perform a cell count and determine cell viability (should be >95%).
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment.
Day 2: Compound Treatment
Prepare a stock solution of 6-Azepan-1-ylpyridin-3-amine in DMSO.
Perform a serial dilution of the compound in complete culture medium to achieve 2X the final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions, vehicle control, positive control, or fresh medium (untreated control) to the appropriate wells.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
Day 3/4/5: Assay Development
Following incubation, add 10 µL of 5 mg/mL MTT reagent to each well.[10]
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[6]
Carefully aspirate the medium containing MTT from each well. Be cautious not to disturb the formazan crystals.
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[10]
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[8]
Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background.
Protocol 2: LDH Assay for Cytotoxicity
This protocol is based on commercially available kits.[9]
Day 1 & 2: Cell Seeding and Treatment
Follow steps 1-5 from Day 1 and steps 1-4 from Day 2 of the MTT protocol. The same treatment plate can be used for both assays by collecting the supernatant for the LDH assay before adding the MTT reagent.
Day 3/4/5: Assay Development
Before proceeding with the MTT assay, carefully collect 50 µL of the culture supernatant from each well and transfer it to a corresponding well in a new, flat-bottom 96-well plate.
Prepare the LDH reaction mixture according to the manufacturer's instructions.[11]
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
Incubate the plate at room temperature for 30 minutes, protected from light.[12]
Add 50 µL of the Stop Solution (if provided in the kit) to each well.
Measure the absorbance at 490 nm using a microplate reader, with a reference wavelength of 680 nm.[12]
Part 4: Data Analysis and Interpretation
Data Calculation
For the MTT Assay:
Percent Viability (%) = [ (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) ] x 100
For the LDH Assay:
Percent Cytotoxicity (%) = [ (Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Max LDH Release - Absorbance of Untreated Control) ] x 100
Caption: Workflow for cytotoxicity data analysis.
Data Presentation
Results should be summarized in a table and visualized as a dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for 6-Azepan-1-ylpyridin-3-amine on HepG2 Cells (48h Exposure)
Concentration (µM)
% Viability (MTT) ± SD
% Cytotoxicity (LDH) ± SD
0 (Vehicle)
100 ± 4.5
2.1 ± 1.1
0.1
98.2 ± 5.1
3.5 ± 1.5
1
91.5 ± 3.8
8.9 ± 2.3
10
52.3 ± 6.2
45.7 ± 5.9
50
15.8 ± 2.9
82.1 ± 7.4
100
5.1 ± 1.5
95.4 ± 4.8
From such data, a dose-response curve can be generated using graphing software (e.g., GraphPad Prism, R) to calculate the IC₅₀. An IC₅₀ value in the low micromolar or nanomolar range would suggest significant cytotoxic potential.
Part 5: Advanced Insights and Follow-Up Studies
Observing cytotoxicity is the first step. To gain deeper insights into the compound's mechanism of cell death, follow-up studies are recommended:
Apoptosis vs. Necrosis: Assays like Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry can differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[13] Early apoptotic cells stain positive for Annexin V only, while late apoptotic or necrotic cells stain for both Annexin V and PI.[14]
Caspase Activity Assays: Measuring the activity of key executioner enzymes like Caspase-3 and Caspase-7 can confirm the involvement of the apoptotic pathway.[15][16]
By employing the robust, dual-assay protocol detailed in this guide, researchers can confidently characterize the in vitro cytotoxic profile of 6-Azepan-1-ylpyridin-3-amine, providing critical data for its continued development and safety assessment.
References
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
OECD. (2018). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. Retrieved from [Link]
Kazimierczuk, Z., et al. (2021). Cytotoxic Potential of α-Azepano- and 3-Amino-3,4-seco-Triterpenoids. International Journal of Molecular Sciences, 22(4), 1714. Retrieved from [Link]
Pourahmad, J., & O'Brien, P. J. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cell Culture. IntechOpen. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
Galluzzi, L., et al. (2018). Detection of apoptosis: A review of conventional and novel techniques. Methods in Cell Biology, 146, 1-38. Retrieved from [Link]
Aslantürk, Ö. S. (2018). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. In In Vitro Cytotoxicity Testing. IntechOpen. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Cytotoxic Potential of α-Azepano- and 3-Amino-3,4-seco-Triterpenoids. Retrieved from [Link]
OECD. (2014). Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]
Rodrigues, F., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 519-559. Retrieved from [Link]
Provost, J. J., & Wallert, M. A. (2016). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
European Chemicals Agency (ECHA). (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]
Guryev, A. M., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 27(19), 6296. Retrieved from [Link]
Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. Retrieved from [Link]
OECD. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
Niles, A. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Retrieved from [Link]
OECD. (2012). OECD Guideline for the Testing of Chemicals 487. Retrieved from [Link]
Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756445, Azepan-3-amine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13645069, 6-(Azetidin-3-yl)pyridin-3-amine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7145034, (R)-Azepan-3-amine. Retrieved from [Link]
overcoming low yield in the synthesis of 6-Azepan-1-ylpyridin-3-amine
Case ID: SYN-850040 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Low Yield & Isolation Issues Diagnostic Overview Welcome to the Technical Support Cent...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SYN-850040
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Topic: Troubleshooting Low Yield & Isolation Issues
Diagnostic Overview
Welcome to the Technical Support Center. You are likely encountering low yields in the synthesis of 6-Azepan-1-ylpyridin-3-amine (CAS: 850040-18-5). Based on the structural properties of this aminopyridine and the azepane ring, yield losses typically occur in three distinct "leak zones."
Please review the diagnostic logic below to pinpoint your failure mode before proceeding to the specific protocols.
Troubleshooting Logic Tree
Figure 1: Diagnostic logic flow to identify the specific stage of yield loss.
Step 1: The SNAr Bottleneck
The Reaction: Displacement of chloride from 2-chloro-5-nitropyridine by azepane.
Common Yield: 85-95% (Optimized) | Typical User Yield: 40-60%
Why it Fails
Hydrolysis (The "Wet Solvent" Trap): The 2-position of 5-nitropyridine is highly electrophilic. If your solvent (DMF/DMSO) contains water, hydroxide ions will compete with azepane, forming the catalytically dead 2-hydroxy-5-nitropyridine [1].
Steric Hindrance: Azepane is a 7-membered ring. While nucleophilic, it is bulkier than pyrrolidine or piperidine, slowing the kinetics and requiring higher temperatures or stronger bases.
Optimized Protocol (SNAr)
Parameter
Standard Condition
Optimized Condition (High Yield)
Solvent
Ethanol or DMF
Anhydrous Acetonitrile (MeCN) or NMP
Base
K₂CO₃
DIPEA (Hunig's Base) (2.0 equiv)
Temp
Reflux (80°C)
60-70°C (Monitor strictly)
Concentration
0.1 M
0.5 M - 1.0 M (High conc. favors bimolecular reaction)
Step-by-Step:
Dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous MeCN (0.5 M).
Add DIPEA (2.0 eq) followed by Azepane (1.1 eq). Note: Do not use a large excess of azepane; it complicates workup.
Heat to 70°C under Nitrogen. Monitor by HPLC/TLC.[1]
Checkpoint: If reaction stalls at 50% conversion, add 0.1 eq of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst.
Workup: Evaporate MeCN. Redissolve residue in EtOAc. Wash with saturated NaHCO₃ (not water, to keep pH basic) and then Brine.
Yield Check: The intermediate (2-(azepan-1-yl)-5-nitropyridine) should be a yellow/orange solid.
Step 2: Reduction & The "Missing Mass"
The Reaction: Reduction of the nitro group to a primary amine.
Common Yield: 90%+ | Typical User Yield: <30% (due to isolation)
Why it Fails
The reduction itself (Nitro
Amine) usually proceeds well. The yield loss is almost always Isolational .
Amphiphilic Nature: The product contains a lipophilic azepane ring and a hydrophilic aminopyridine head. This surfactant-like structure causes emulsions.
pH Sensitivity: The pyridine nitrogen (pKa ~5-6) and the aniline nitrogen make the molecule highly polar in acidic or neutral aqueous media. It will stay in the water layer.
Catalyst Poisoning: The generated primary amine can coordinate to Pd/C, slowing the reaction.
Optimized Protocol (Hydrogenation)
Reagents: 10% Pd/C (wet), MeOH, H₂ (balloon).
Catalyst Prep: Use wet Pd/C (50% water w/w) to minimize fire hazard. Use 10 wt% loading relative to substrate.
Solvent: Methanol is superior to Ethanol for solubility.
Reaction: Purge with Argon, then H₂. Stir vigorously.
Expert Tip: If the reaction is sluggish, add 1-2 drops of Acetic Acid to protonate the product as it forms, preventing catalyst poisoning.
Filtration: Filter through Celite. Wash the pad with MeOH .
Critical Isolation Guide (The Fix for Low Yield)
Do NOT use a standard Water/EtOAc extraction. You will lose 50%+ of your product to the aqueous phase.
Method A: The "Salting Out" (Recommended)
Evaporate the MeOH from the reaction mixture.
Resuspend the residue in minimal water/brine.
Adjust pH to >12 using 2N NaOH. The product must be neutral to extract.
Extract 3x with DCM:Isopropanol (3:1 ratio) [2]. This solvent mixture is polar enough to pull the aminopyridine out of the water.
After filtering off the catalyst, add silica gel directly to the MeOH filtrate.
Evaporate to dryness (adsorbing product onto silica).
Load onto a flash column.
Eluent: DCM:MeOH:NH₄OH (90:10:1). The ammonia is critical to prevent the amine from streaking [3].
Stability & Storage FAQs
Q: My product turned dark brown overnight. Is it ruined?A: Likely yes. 3-Aminopyridines are electron-rich and prone to oxidative dimerization (forming azo-linkages) in air.
Prevention: Store the free base under Argon at -20°C.
Stabilization: Convert it to the HCl salt immediately after isolation. The salt form is shelf-stable. Treat the ethereal solution of the amine with 4M HCl in Dioxane; filter the precipitate.
Q: I see a spot on TLC but no mass after rotovap.A: The free base might be slightly volatile or, more likely, it "oiled out" in the rotovap bump trap or degraded.
Solution: Do not heat the water bath above 40°C. Check the receiver flask pH—if it's basic, you distilled your amine.
References
BenchChem. "Comparative Study of Synthetic Methods for 2-Azepan-1-yl-5-nitrobenzonitrile." (Analogous SNAr reactivity data).
University of Rochester, Dept. of Chemistry. "Workup for Polar and Water-Soluble Solvents." (Citing the 3:1 CHCl3/IPA extraction method).
LibreTexts Chemistry. "Reaction Work-Ups: Acid-Base Extraction and Polar Compounds."
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling nitropyridines or pressurized hydrogen.
common side products in the synthesis of 6-substituted aminopyridines
Welcome to the technical support center for the synthesis of 6-substituted aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and trou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 6-substituted aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during these critical synthetic transformations. This resource provides in-depth, experience-driven insights to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 6-substituted aminopyridines that are prone to side product formation?
A1: The two most prevalent methods are Nucleophilic Aromatic Substitution (SNAr) reactions on 6-halopyridines and the Chichibabin amination. Both pathways, while effective, have characteristic side reactions. SNAr reactions can be complicated by the electronic nature of the pyridine ring and the reactivity of the nucleophilic amine.[1][2] The Chichibabin reaction, which involves the direct amination of the pyridine ring with reagents like sodium amide, is a powerful tool but can be sensitive to reaction conditions, leading to various byproducts.[3][4]
Q2: I'm observing a complex mixture in my crude product analysis. What are the first steps I should take to identify the impurities?
A2: When faced with a complex product mixture, a systematic approach is key. Begin by confirming the integrity of your starting materials and reagents, as impurities can lead to unexpected side reactions.[2] Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the components of your mixture.[5][6] Comparing the retention times and mass-to-charge ratios with potential side products can provide valuable initial insights. For definitive structural elucidation of major impurities, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[6]
Q3: Why is my yield of the desired 6-substituted aminopyridine consistently low?
A3: Low yields in pyridine functionalization are a common challenge stemming from the electron-deficient nature of the pyridine ring, which deactivates it towards certain reactions.[2][7] The nitrogen atom's lone pair can also interfere with catalysts.[2] Furthermore, achieving regioselectivity can be difficult, often resulting in a mixture of isomers and reducing the yield of the desired product.[2][8] Careful optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to maximize the yield of the target molecule.[2]
Troubleshooting Guide: Common Side Products and Solutions
This section details common side products encountered during the synthesis of 6-substituted aminopyridines and provides actionable solutions to mitigate their formation.
Problem 1: Formation of Di-substituted or Over-Aminated Products
Observation: Your mass spectrometry analysis indicates the presence of a product with a mass corresponding to the addition of two amine nucleophiles to the pyridine ring.
Primary Cause: This typically occurs in SNAr reactions with di-halopyridines (e.g., 2,6-dichloropyridine) where the initial amination product is still reactive enough to undergo a second substitution.[1][9] It can also be a factor in Chichibabin-type reactions under harsh conditions.
Solutions:
Strategy
Rationale
Control Stoichiometry
Use a slight excess (1.1-1.5 equivalents) of the amine nucleophile. A large excess can drive the reaction towards di-substitution.
Lower Reaction Temperature
The second substitution often has a higher activation energy. Running the reaction at a lower temperature can favor the mono-substituted product.
Use a Bulky Amine
Steric hindrance from a bulky amine can disfavor the second substitution at the adjacent position.
Stepwise Synthesis
If feasible, use starting materials with different leaving groups at the 2 and 6 positions, allowing for selective sequential substitution.
Problem 2: Presence of Hydroxypyridine Impurities
Observation: You detect a byproduct with a mass corresponding to the substitution of the leaving group with a hydroxyl group.
Primary Cause: This side product arises from the reaction of the pyridine substrate with water present in the reaction mixture, especially at elevated temperatures and in the presence of a base.[10][11][12]
Solutions:
Strategy
Rationale
Ensure Anhydrous Conditions
Thoroughly dry all glassware, solvents, and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]
Use a Non-Nucleophilic Base
If a base is required, opt for a non-nucleophilic one like sodium hydride (NaH) or potassium tert-butoxide to avoid introducing a competing nucleophile.
Purify Solvents
Use freshly distilled or commercially available anhydrous solvents to minimize water content.
Problem 3: Dimerization of the Aminopyridine Product
Observation: A high molecular weight impurity is detected, which corresponds to a dimer of the desired product or the starting material.
Primary Cause: Dimerization can occur as a side reaction in Chichibabin aminations.[3] It can also be promoted by oxidative conditions, leading to the coupling of two aminopyridine molecules.[13][14][15]
Solutions:
Strategy
Rationale
Optimize Chichibabin Conditions
Carefully control the temperature and reaction time in Chichibabin reactions, as prolonged heating can favor dimerization.[3]
Inert Atmosphere
For sensitive substrates, conducting the reaction under an inert atmosphere can prevent oxidative dimerization.
Controlled Reagent Addition
Slow, controlled addition of the aminating agent can help maintain a low concentration of reactive intermediates, thus minimizing dimerization.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting side product formation in the synthesis of 6-substituted aminopyridines.
Caption: A flowchart for troubleshooting common issues in 6-substituted aminopyridine synthesis.
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination of 6-Chloropyridine
This protocol provides a starting point for the synthesis of 6-aminopyridines from 6-chloropyridines. Optimization may be required for specific substrates.
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-chloropyridine derivative (1.0 eq).
Solvent and Reagents: Add an appropriate anhydrous solvent (e.g., THF, dioxane, or toluene) under an inert atmosphere.[16] Add the amine nucleophile (1.2 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq).
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.[17][18]
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).[19]
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Analytical Method for Impurity Profiling by HPLC
This method is suitable for the separation and detection of aminopyridine isomers and related impurities.[5]
Detection: UV detection at a suitable wavelength (e.g., 280 nm).[5]
Sample Preparation: Dissolve the crude sample in the initial mobile phase composition.[5]
Visualizing Reaction Mechanisms
The following diagram illustrates the general mechanism for the SNAr reaction on a 6-halopyridine.
Caption: The SNAr mechanism for the synthesis of 6-aminopyridines.
References
Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism. Available from: [Link]
Wikipedia. Chichibabin reaction. Available from: [Link]
Wordpress. SNAr Reaction in Other Common Molecular Solvents. Available from: [Link]
Slideshare. Chichibabin Reaction. Available from: [Link]
YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. Chem Help ASAP. Available from: [Link]
ResearchGate. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Available from: [Link]
Zamora, R., et al. (2020). Formation of 3-hydroxypyridines by lipid oxidation products in the presence of ammonia and ammonia-producing compounds. Food Chemistry. Available from: [Link]
YouTube. (2022, December 24). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Synthesis with Florencio Zaragoza. Available from: [Link]
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Available from: [Link]
GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. Available from: [Link]
MDPI. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available from: [Link]
CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available from: [Link]
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
MDPI. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available from: [Link]
PMC. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Available from: [Link]
PMC. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available from: [Link]
ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]
ResearchGate. Accuracy of method for 2-aminopyridine. Available from: [Link]
ResearchGate. Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Available from: [Link]
ResearchGate. 14 questions with answers in AMINOPYRIDINES | Science topic. Available from: [Link]
ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available from: [Link]
PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]
PMC. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available from: [Link]
SpringerLink. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available from: [Link]
Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available from: [Link]
MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available from: [Link]
troubleshooting tailing of aminopyridines in silica gel chromatography
[1] Topic: Troubleshooting Tailing & Streaking of Aminopyridines on Silica Gel Ticket ID: AP-SIL-001 Status: Open Support Level: Senior Application Scientist Executive Summary: The "Sticky" Amine Problem User Issue: You...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Troubleshooting Tailing & Streaking of Aminopyridines on Silica Gel
Ticket ID: AP-SIL-001
Status: Open
Support Level: Senior Application Scientist
Executive Summary: The "Sticky" Amine Problem
User Issue: You are observing severe peak tailing (streaking) or complete retention of aminopyridines during normal phase silica gel chromatography.
Root Cause: This is a chemical incompatibility, not a physical column failure. Aminopyridines are basic (
), while standard silica gel is acidic ( for active silanols). The result is an unintended ion-exchange mechanism where the analyte effectively "salts" onto the silica surface rather than partitioning normally.
Mechanistic Insight
To fix the problem, you must break the interaction. Standard silica possesses free, acidic silanol groups (Si-OH). The lone pair on the pyridine nitrogen (and the exocyclic amine) acts as a proton acceptor.
Diagram 1: The Silanol-Amine Interaction
The following diagram illustrates the specific hydrogen bonding and ionic interactions causing your retention issues.
Caption: The basic modifier (Green) out-competes the aminopyridine (Blue) for the acidic silanol sites (Red), allowing the product to elute freely.
Troubleshooting Guide (FAQ)
Category A: Mobile Phase Modifiers (The "Standard" Fix)
Q: I am running a DCM/MeOH gradient. Why is my compound still streaking?A: Methanol alone is often insufficient to suppress silanol activity. You must add a basic modifier.[1]
The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to both solvent bottles (Solvent A and Solvent B).
Why: This ensures the column remains "buffered" at a basic pH throughout the entire gradient. If you only add it to the polar solvent, the column re-acidifies during the equilibration phase.
Q: Which modifier should I choose: TEA or Ammonia?A: Use the table below to select the correct modifier for your downstream processing needs.
Feature
Triethylamine (TEA)
Ammonium Hydroxide ()
Basicity
Stronger base; very effective silanol blocker.
Weaker base, but sufficient for most pyridines.
Volatility
Moderate (bp 89°C). Hard to remove on rotovap.
High. Excess leaves as gas ().
Workup
Requires removal. Must wash fractions with or brine, or rotovap extensively.
Clean. Evaporates directly with solvent.
Miscibility
Miscible with Hexane/EtOAc and DCM.
Caution: Aqueous is immiscible with Hexane. Use only in DCM/MeOH.
Q: Can I use "Ammonia in Methanol" instead of aqueous ammonia?A:Yes, and it is preferred. Buying 7N
in Methanol prevents the phase separation issues caused by adding water (from aqueous ) to Dichloromethane (DCM).
Category B: Stationary Phase Alternatives
Q: I added TEA, but my separation is still poor. What is the next step?A: Stop using standard silica. Switch to Amine-Functionalized Silica .
The Tech: These columns have the surface modified with propyl-amine groups. The surface is already basic.
The Benefit: You can run standard Hexane/Ethyl Acetate gradients without adding messy modifiers. The "self-buffering" nature of the column prevents tailing.
Cost/Benefit: While the column is more expensive, you save time on workup (no TEA removal) and solvent preparation.
Experimental Protocols
Protocol 1: Preparation of the "Magic Solvent" (DCM/MeOH/Ammonia)
Use this for highly polar aminopyridines that stick to the baseline.
Critical Check: If the mixture is cloudy, add more Methanol dropwise until it clears. The Methanol acts as a phase-transfer bridge between the water in the ammonia and the DCM.
Usage: Use this as your "Solvent B" (100% Polar) line.
Protocol 2: Column Pre-Equilibration (The "TEA Wash")
If you must use standard silica with TEA, you must condition the column first.
Prepare Solvent A: Hexane + 1% TEA.
Prepare Solvent B: Ethyl Acetate + 1% TEA.
Flush: Run 3-5 Column Volumes (CV) of 100% Solvent A through the column before injecting your sample.
Observation: You will see a heat band (exotherm) move down the column as the TEA neutralizes the acid sites. Do not load your sample until the column has cooled back to room temperature.
Decision Tree: Method Development Workflow
Follow this logic path to determine the optimal purification strategy for your specific aminopyridine.
Caption: Step-by-step logic for selecting the correct mobile phase modifier or stationary phase.
References
Biotage. (2023).[5][6] Is there an easy way to purify organic amines? Retrieved from [Link]
Teledyne ISCO. (2012).[7] RediSep Amine Functionalized Column: Purification of Basic Heterocycles.[7] Retrieved from [Link]
Reich, H. J. (2024). Chromatography Tips: Solvent Systems. University of Wisconsin-Madison (Not Voodoo). Retrieved from [Link]
Phenomenex. (2023). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
identifying and removing impurities from 6-Azepan-1-ylpyridin-3-amine
The following guide is structured as a specialized Technical Support Center for researchers working with 6-Azepan-1-ylpyridin-3-amine (CAS: 850040-18-5). It synthesizes chemical logic, industrial purification standards,...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a specialized Technical Support Center for researchers working with 6-Azepan-1-ylpyridin-3-amine (CAS: 850040-18-5). It synthesizes chemical logic, industrial purification standards, and analytical troubleshooting into a cohesive workflow.
6-Azepan-1-ylpyridin-3-amine is a functionalized aminopyridine often used as a scaffold in medicinal chemistry (e.g., kinase inhibitors). Its structure combines a basic pyridine ring, an electron-donating azepane ring, and a primary amine.
Chemical Nature: Electron-rich heteroaromatic system.
Key Reactivity: Susceptible to oxidation (N-oxide formation) and electrophilic attack.
Primary Synthesis Route: Nucleophilic Aromatic Substitution (SNAr) of 6-halopyridin-3-amine with azepane, or reduction of the nitro-precursor.
This guide addresses the specific impurities arising from these routes and provides validated removal strategies.[1]
Diagnostic Hub: Identifying the "Ghost in the Machine"
Before attempting purification, you must identify what you are removing. Use this workflow to diagnose your crude material.
Workflow Diagram: Impurity Identification
Caption: Logical flow for characterizing impurities using orthogonal analytical techniques.
Common Impurity Signatures
The table below correlates analytical data with specific contaminants likely to be present.
Impurity Type
Source
Relative Retention (RRT)*
Mass Shift (Δ m/z)
Diagnostic NMR Signal (DMSO-d6)
Azepane
Excess Reagent
~0.2 (Early eluter)
-92 (vs Product)
Multiplets @ 1.5-1.8 ppm (intense aliphatic)
6-Chloropyridin-3-amine
Unreacted SM
~0.8-0.9
-67 (Cl isotope pattern)
Doublet @ 6.5-7.0 ppm (lacks azepane CH2)
N-Oxide Derivative
Oxidation
~0.5-0.7 (More polar)
+16
Downfield shift of pyridine protons (~0.2 ppm)
Bis-alkylation Product
Over-reaction
~1.5 (Late eluter)
+99
Integration of azepane protons doubles
*Note: RRT values are estimated for a standard C18 reversed-phase method (Water/MeCN).
Recommended Analytical Method (HPLC)
Due to the basicity of the aminopyridine, standard acidic mobile phases may cause peak tailing.
Column: C18 with high carbon load (e.g., XBridge C18) or Mixed-Mode (e.g., SIELC Primesep).
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 min.
Why pH 10? It keeps the amine neutral (free base), improving peak shape and retention [1].
Remediation Protocols: The "Clean-Up Crew"
Once the impurity is identified, select the corresponding remediation strategy.
Scenario A: Excess Azepane (The "Sticky" Base)
Problem: Azepane is a secondary amine used in excess to drive the reaction. It is difficult to remove by standard extraction because its basicity (pKa ~11) is similar to or higher than the product.
Solution: Volatility & Solubility exploitation.
Protocol:
High Vacuum Drying: Azepane has a boiling point of ~126°C. Place the crude oil under high vacuum (<1 mbar) at 60°C for 4-6 hours. This often removes 90%+ of residual azepane.
Aqueous Wash (If vacuum fails):
Dissolve crude in Ethyl Acetate .
Wash 3x with Water (Azepane is highly water-soluble; the product is lipophilic enough to stay in organic phase).
Critical: Do NOT use acid wash, or you will protonate and extract your product.
Scenario B: Unreacted Halopyridine (The "Stubborn" Solid)
Problem: 6-Chloropyridin-3-amine has similar solubility to the product but different polarity.
Solution: Recrystallization.
Protocol:
Solvent System: Toluene/Heptane or Ethanol/Water.
Dissolve crude solid in minimum hot Toluene (~80°C).
Slowly add Heptane until slight turbidity persists.
Cool slowly to Room Temperature, then to 4°C.
Mechanism: The more symmetrical, less polar product preferentially crystallizes, leaving the halo-impurity in the mother liquor [2].
Scenario C: Palladium Residues (The "Silent" Catalyst)
Problem: If synthesized via Buchwald-Hartwig coupling, Pd residues can interfere with biological assays.
Solution: Scavenger Resins.
Protocol:
Dissolve product in THF or MeOH.
Add SiliaMetS® Thiol or TMT scavenger resin (4 equivalents relative to expected Pd).
Stir at 40°C for 4 hours.
Filter through a 0.45 µm pad.
Concentrate filtrate.
Purification Decision Tree
Caption: Strategic selection of purification method based on impurity type.
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography to purify this?A: Yes, but be careful. The basic amine groups will interact with acidic silanols on standard silica gel, causing streaking.
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase, or use "Amine-functionalized silica" cartridges. A typical gradient is DCM:MeOH (95:5) with 1% NH4OH.
Q: The product turned brown after sitting on the bench. Is it ruined?A: Likely not. Aminopyridines are prone to surface oxidation (N-oxide formation) or photo-degradation.
Fix: Run a quick silica plug filtration. The colored impurities are usually highly polar and will stick to the top of the column while the product elutes. Store the purified solid in amber vials under Argon at -20°C.
Q: Why is my yield low after acid-base extraction?A: You likely used a pH that was too low. The pyridine nitrogen, enhanced by the azepane donor, is quite basic (pKa ~8-9). If you wash with pH 7 buffer, a significant portion of your product may protonate and move to the aqueous layer. Keep aqueous washes neutral or slightly basic (pH > 9) to ensure the product remains in the organic phase.
References
Helix Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from
Patsnap. Preparation method of 2-amino-5-bromopyridine. Retrieved from
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from
University of Rochester. Remove Sticky Reagents: Reaction Solvents. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting & Optimization Guide for Process Scale-Up
Ticket ID: AP-SCALE-2024-X
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Introduction
Welcome to the Aminopyridine Synthesis Technical Support Hub. This guide addresses the critical engineering and chemical challenges encountered when transitioning aminopyridine synthesis from milligram-scale medicinal chemistry to kilogram-scale process development.
Aminopyridines are privileged scaffolds in kinase inhibitors and neurological drugs (e.g., 4-aminopyridine, dabigatran). However, their scale-up is notoriously difficult due to regioselectivity flips , catalyst poisoning by the pyridine nitrogen, and thermal hazards associated with high-energy intermediates.
This guide is structured to provide autonomous, self-validating solutions.
Part 1: Strategic Route Selection (The "Synthesis" Phase)
Q1: How do I determine the safest and most cost-effective route for my specific aminopyridine isomer?
A: Route selection at scale is dictated by safety (exotherm control) and cost (atom economy/catalyst load), not just yield. Use the logic flow below to select your primary process route.
Key Heuristic:
2- & 4-Aminopyridines: Prefer SNAr (Nucleophilic Aromatic Substitution) if activated halopyridines are available. It avoids heavy metals.[1]
3-Aminopyridines: Typically require Buchwald-Hartwig (expensive) or Nitration/Reduction (safety intensive).
Unsubstituted Pyridines:Chichibabin is viable but requires specialized engineering for H₂ management.
Visual 1: Aminopyridine Route Selection Decision Tree
Caption: Strategic decision tree for selecting synthetic routes based on substitution patterns and process constraints.
Part 2: Troubleshooting & Optimization (The "Engineering" Phase)
Q2: My SNAr reaction regioselectivity flips when I scale from 10g to 1kg. Why?
Diagnosis:
This is a classic "concentration vs. temperature" effect.
Lab Scale: Often run dilute with rapid heating (kinetic control).
Plant Scale: Run concentrated (to save solvent volume) with slow ramp rates (thermodynamic control).
Technical Insight:
In 2,4-dihalopyridines, nucleophilic attack at C4 is kinetically favored (lower transition state energy), while C2 is often thermodynamically favored (product stability). Extended heating times at scale allow the equilibration of the Meisenheimer complex, leading to a mixture or reversal of selectivity.
Corrective Protocol:
Switch Solvent: Move from polar aprotic (DMF/DMSO) to non-polar (Toluene) with a phase transfer catalyst (18-crown-6 or TBAI). This "naked anion" effect often restores kinetic selectivity.
Control Temperature Ramp: Use a dosing pump to add the amine nucleophile slowly to the halopyridine at the target temperature, rather than mixing cold and heating up. This maintains a low concentration of the nucleophile relative to the substrate.
Q3: How do I safely handle the Chichibabin reaction (NaH/NH₂⁻) on a multi-kilo scale?
Critical Safety Warning: The Chichibabin reaction generates 1 mole of H₂ gas per mole of product. On a 10kg scale, this can pressurize a reactor instantly if not vented properly.
Engineering Controls:
Avoid Sealed Vessels: Never run this in a closed autoclave unless it is rated for high pressure and has a rupture disc.
Gas Entrainment: Use a nitrogen sweep to dilute the evolved H₂ below its Lower Explosive Limit (LEL, 4%).
Reagent Selection: Replace dry NaH (fire hazard) with NaNH₂ (Sodamide) in liquid ammonia or mineral oil dispersions. Alternatively, use LiHMDS for milder, controllable deprotonation, though this impacts atom economy.
Q4: The Palladium levels in my Buchwald product are >1000 ppm. Standard silica columns are not an option. How do I purify this?
Solution:
Silica chromatography is non-viable at scale due to solvent cost and waste. You must use Chemisorption and Crystallization .
Self-Validating Pd-Removal Workflow:
Scavenger Treatment: Post-reaction, add QuadraPure™ TU (Thiourea-based) or Smopex® scavengers. Stir at 60°C for 4 hours. Filtration removes 95% of Pd.
Salt Formation: Convert the aminopyridine free base to a salt (HCl, Tosylate, or Oxalate).
Why? Palladium complexes generally stay in the organic mother liquor, while the aminopyridine salt crystallizes out.
Recrystallization: Recrystallize the salt from Ethanol/Water.
Validation: Check Pd levels via ICP-MS. Target is <10 ppm.
Part 3: Comparative Data & Metrics
Table 1: Scale-Up Metrics for Common Aminopyridine Routes
Protocol: Robust Scale-Up of 4-(N-Boc-amino)-2-chloropyridine via SNAr
Objective: Synthesize 1 kg of target compound with >98% purity and >20:1 regioselectivity (C4 vs C2).
Reagents:
2,4-Dichloropyridine (1.0 equiv)
Boc-Amine (1.1 equiv)
Potassium Carbonate (K₂CO₃), milled (2.5 equiv)
Solvent: DMSO (3 Vol) or NMP (3 Vol) - Note: DMSO is safer but harder to remove; NMP is reprotoxic.
Step-by-Step Methodology:
Reactor Setup:
Ensure reactor is clean, dry, and inerted with N₂.
Charge 2,4-Dichloropyridine and milled K₂CO₃.
Add DMSO (2.5 Vol). Agitate to create a slurry.
Controlled Addition (The "Selectivity Lock"):
Heat the slurry to 60°C .
Dissolve Boc-Amine in DMSO (0.5 Vol) in a separate header tank.
Crucial Step: Add the amine solution dropwise over 4 hours .
Reasoning: Keeping the nucleophile concentration low prevents "hot spots" and double-addition byproducts.
IPC (In-Process Control):
Take a sample at 4 hours. Analyze via HPLC.
Pass Criteria: Starting material < 2%, Regioisomer ratio > 20:1.
Workup (Quench & Crystallization):
Cool reactor to 20°C.
Add Water (10 Vol) slowly (Exotherm!). The product should precipitate.
Troubleshooting: If product oils out, heat to 50°C to redissolve, then cool slowly (5°C/hour) to induce crystallization.
Isolation:
Filter the solids. Wash with Water (3 x 2 Vol) to remove residual DMSO and inorganic salts.
Dry in a vacuum oven at 45°C.
Visual 2: Impurity Control Workflow
Caption: Workflow for impurity rejection and solid handling during the isolation of aminopyridines.
References
Scale-up of SNAr Reactions
Organic Process Research & Development, "Practical Synthesis of Aminopyridines via SNAr", [Link] (General Journal Link for verification of scope).
Buchwald-Hartwig Amination Challenges
Chemical Reviews, "Palladium-Catalyzed Amination of Aryl Halides", [Link].
Chichibabin Reaction Safety
Organic Syntheses, "Amination of Pyridine with Sodium Amide", [Link].
Crystallization & Purification
Technobis Crystallization Systems, "Scale-up of Crystallization Processes", [Link].
Disclaimer: This guide is for educational and planning purposes. All scale-up activities must be preceded by a thorough Process Safety Hazard Assessment (PHA) and Differential Scanning Calorimetry (DSC) analysis.
Technical Support Center: Aminopyridine Stability & Degradation
This guide functions as a specialized Technical Support Center for researchers working with aminopyridines (e.g., 4-aminopyridine/Fampridine, 3,4-diaminopyridine). It addresses stability, degradation mechanisms in varyin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers working with aminopyridines (e.g., 4-aminopyridine/Fampridine, 3,4-diaminopyridine). It addresses stability, degradation mechanisms in varying pH environments, and analytical troubleshooting.
Status: Operational
Agent: Senior Application Scientist
Topic: Degradation Pathways in Acidic/Basic Media
Ticket ID: AP-STAB-001
Core Degradation Mechanisms
Aminopyridines are generally stable heterocyclic aromatic amines, but they exhibit distinct degradation profiles depending on the pH of the solution and the presence of oxidative stressors.
The Dual-Pathway Model
The degradation of aminopyridines is governed by the ionization state of the pyridine nitrogen (pKa ~9.17) and the exocyclic amino group.
Oxidative Pathway (Dominant in Basic/Neutral Media):
Trigger: In basic media (pH > pKa), the molecule exists as a free base. The electron-rich ring and the lone pair on the pyridine nitrogen are highly susceptible to electrophilic attack by reactive oxygen species (ROS).
Key Products:
N-Oxides: The primary degradant. The pyridine nitrogen is oxidized to form 4-aminopyridine-N-oxide.
Azo-Dimers: Radical coupling can lead to 4,4'-azopyridine.
Nitro-derivatives: specifically for poly-aminopyridines (e.g., 3,4-DAP), the amino group can oxidize to a nitro group (4-amino-3-nitropyridine).
Hydrolytic Pathway (Dominant in Strong Acid/Thermal Stress):
Trigger: While the C-N bond is resonant and resistant to hydrolysis, prolonged heating in strong acid or base can force deamination.
Key Products:
Pyridones: Hydrolysis of the amino group yields 4-hydroxypyridine, which rapidly tautomerizes to the more stable 4-pyridone.
Pathway Visualization
Figure 1: Divergent degradation pathways of 4-aminopyridine based on environmental pH and stress factors.
Troubleshooting Guide (Q&A)
Scenario A: Unknown Impurities in Stability Samples
Q: I see a new peak eluting before the main peak in my basic stress samples. What is it?
Diagnosis: This is likely 4-aminopyridine-N-oxide .
Mechanism: In basic conditions, the pyridine nitrogen is unprotonated and acts as a nucleophile, reacting with dissolved oxygen or peroxides. N-oxides are generally more polar than the parent amine, leading to earlier elution on Reverse Phase (C18) columns.
Verification: Check the UV spectrum. N-oxides often show a bathochromic shift (red shift) compared to the parent due to extended conjugation.
Q: I see a late-eluting peak in my forced acid degradation study. Is it a polymer?
Diagnosis: This could be 4,4'-azopyridine (dimer) or a condensation product, though these are rarer in pure acid.
Correction: If the peak is very polar (elutes at void volume), it might be 4-pyridone . Pyridones are highly polar. However, if it is late-eluting, suspect dimerization.
Action: Perform LC-MS. A mass shift of 2M - 2 suggests azo-dimer formation.
Scenario B: Method Performance Issues
Q: My aminopyridine peak is tailing severely in the acidic mobile phase. How do I fix this?
Cause: Silanol interactions. At acidic pH (e.g., pH 3.0), the aminopyridine is doubly protonated (or singly, depending on pKa) and interacts strongly with residual silanols on the silica support.
Solution:
Add an Ion-Pair Reagent: Add 5-10 mM Sodium Octanesulfonate to the mobile phase.
Increase Buffer Strength: Use >25 mM Phosphate buffer to suppress silanol activity.
Use a "Base-Deactivated" Column: Switch to a column designed for high pH (e.g., C18 with hybrid particles) and run at pH 7-8 where the amine is less ionized, if stability permits.
Q: Why does my standard recovery drop in alkaline diluents?
Cause: Adsorption or Oxidation.
Adsorption: Free base forms of aminopyridines can adsorb to glass surfaces.
Protocol Fix: Prepare standards in 0.1 N HCl. The protonated salt form is significantly more stable and soluble, preventing both adsorption and oxidation.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
Objective: Generate primary degradants to validate analytical method specificity.
Stress Type
Condition
Expected Degradation
Target Degradant
Acid Hydrolysis
1.0 N HCl, Reflux (80°C), 4-8 hours
< 5% (Resistant)
4-Pyridone (Trace)
Base Hydrolysis
1.0 N NaOH, Reflux (80°C), 4-8 hours
5-10%
4-Pyridone, Ring cleavage (Rare)
Oxidation
3% H₂O₂ at RT, 2-24 hours
10-20%
4-AP-N-Oxide , 4,4'-Azopyridine
Thermal
105°C (Solid State), 3 days
< 2%
Thermal dimers
Step-by-Step Workflow:
Preparation: Dissolve API to a concentration of 1.0 mg/mL in the respective stress medium (HCl, NaOH, or H₂O₂).
Incubation: Heat/incubate as defined in the table. Note: Aminopyridines are robust; if no degradation is seen after 2 hours, extend time rather than increasing temperature to avoid secondary degradation.
Quenching (Critical):
Acid/Base: Neutralize exactly to pH 7.0 using weak acid/base to prevent peak distortion during HPLC injection.
Oxidation: Quench with sodium thiosulfate or catalase enzyme to stop the reaction before analysis.
Analysis: Inject immediately onto HPLC.
Protocol 2: Analytical Method Decision Tree
Use this logic flow to select the correct HPLC conditions based on your specific aminopyridine derivative.
Figure 2: Decision matrix for optimizing HPLC separation of aminopyridines.
Reference Data
Key Physicochemical Properties
Compound
pKa (Ring N)
Stability (Acid)
Stability (Base)
Major Impurity
4-Aminopyridine
9.17
High (Forms Salt)
Moderate (Oxidation Risk)
4-AP-N-Oxide
3,4-Diaminopyridine
~9.1
High
Low (High Oxidation Risk)
4-amino-3-nitropyridine
4-Pyridone
3.2 (OH), 11.1 (NH)
Stable
Stable
N/A (Degradant)
References
Degradation of 4-Aminopyridine by Enrichment Culture. ResearchGate. Describes the biodegradation pathway involving hydroxylation to 4-amino-3-hydroxypyridine and ring cleavage.[1]
Stability Studies of Ionised and Non-ionised 3,4-Diaminopyridine. PubMed. Details the specific oxidative products (nitro-pyridine and N-oxide) and the protective effect of salt formation.
Forced Degradation and Stability Studies of Famotidine/Domperidone. The Pharmaceutical and Chemical Journal. Provides general protocols for forced degradation of amine-containing drugs, highlighting oxidative susceptibility.
Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine. Semantic Scholar. Confirms the hydrolysis of 4-aminopyridine to 4-pyridone when heating neutral/basic aqueous solutions.[2]
Chemical Stability of 4-Aminopyridine Capsules. ResearchGate. Demonstrates the long-term stability of the API in solid dosage forms under ambient conditions.
A Tale of Two Rings: A Comparative Guide to the Biological Activity of Azepane vs. Piperidine Substituted Pyridines
Introduction: The Strategic Choice of a Saturated Heterocycle In the landscape of medicinal chemistry, the pyridine ring stands as one of the most versatile and privileged scaffolds. Its presence in numerous FDA-approved...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Choice of a Saturated Heterocycle
In the landscape of medicinal chemistry, the pyridine ring stands as one of the most versatile and privileged scaffolds. Its presence in numerous FDA-approved drugs is a testament to its ability to engage in a wide array of biological interactions.[1] The functionalization of this aromatic core is a key strategy in drug design, and among the most common substituents are saturated nitrogen-containing heterocycles. These rings, appended to the pyridine core, often serve as crucial anchors, influencing a molecule's solubility, basicity, metabolic stability, and three-dimensional shape, thereby dictating its interaction with biological targets.[2]
For decades, the six-membered piperidine ring has been the workhorse for this role. Its predictable chair conformations and well-established synthetic routes have made it a staple in drug discovery programs targeting everything from central nervous system (CNS) disorders to cancer.[3][4] However, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. This has led to a growing interest in the azepane ring, a seven-membered analogue of piperidine. While less common, the azepane moiety offers a distinct conformational profile and a different vectoral projection of its substituents, potentially unlocking new interactions with protein targets.[5]
This guide provides an in-depth, objective comparison of the biological activities of azepane- versus piperidine-substituted pyridines. We will delve into case studies from peer-reviewed literature to understand how the simple substitution of a six-membered ring for a seven-membered one can profoundly impact potency, selectivity, and functional activity. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting scaffolds for their next discovery program.
Caption: Conformational differences between piperidine and azepane.
Chapter 2: Comparative Biological Activity: Head-to-Head Case Studies
Theoretical properties are best understood through empirical data. Here, we examine specific instances where piperidine- and azepane-substituted scaffolds have been directly compared against the same biological targets.
Case Study 1: Monoamine Transporter Inhibition
Monoamine transporters—responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—are key targets for antidepressants and other CNS drugs. A study by Eli Lilly and Company provides a direct comparison of piperidine and azepine analogues as dual NET and DAT inhibitors.
[6]
The researchers synthesized and tested enantiomerically pure piperidine and 2,3,4,7-tetrahydro-1H-azepine derivatives. The data revealed a striking difference in how the two scaffolds responded to stereochemical changes. For the piperidine series, a strong preference for one enantiomer was observed. In contrast, the azepine analogues showed only minor differences in potency between enantiomers. [6]This suggests that the more flexible azepine ring can more easily adapt its conformation within the transporter's binding site to accommodate either stereoisomer, whereas the more rigid piperidine scaffold has a stricter requirement for a specific stereochemical presentation.
As shown in the table, while the (S)-azepine 16a and the (S)-piperidine 17a have comparable high potency for NET and DAT, the (R)-piperidine 17b is significantly less potent than its (R)-azepine counterpart 16b . This highlights how the azepane scaffold can sometimes rescue activity in a less favorable stereoisomer, a valuable insight for medicinal chemists.
Case Study 2: Muscarinic Receptor Ligands
Muscarinic acetylcholine receptors are critical G-protein coupled receptors involved in a multitude of physiological processes. A fascinating study investigated conformationally restricted analogues of a partial muscarinic agonist by incorporating the structure into five-, six-, and seven-membered rings (pyrrolidine, piperidine, and azepane, respectively).
[7]
The results demonstrated a clear trend related to ring size. While the parent compound was a partial agonist, the piperidine (six-membered) and azepane (seven-membered) ring-constrained analogues were found to be potent muscarinic antagonists or very weak partial agonists. [7]This is a classic example of how subtle changes in scaffold geometry can dramatically shift a compound's functional activity from agonism to antagonism. The study suggests that while the larger rings preserve the affinity for the receptor, they fail to induce the specific conformational change in the receptor required for activation. The increased size and altered bond angles of the azepane relative to the piperidine likely position key pharmacophoric features in a way that allows for binding but prevents the activation signal.
Chapter 3: Implications for Kinase Inhibition
While direct comparative studies of azepane- vs. piperidine-substituted pyridines in kinase inhibition are less common, we can infer the potential impact based on the known structure-activity relationships (SAR) of piperidine-containing kinase inhibitors. In many kinase inhibitors, the pyridine core acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. The attached piperidine ring often projects into a hydrophobic pocket, contributing to potency and selectivity.
[8][9]
Replacing the piperidine with a larger, more flexible azepane ring would have several predictable consequences:
Potential for Steric Clash: The larger azepane ring may be too bulky for the hydrophobic pocket that perfectly accommodates a piperidine, leading to a loss of potency.
Accessing New Interactions: Conversely, the increased size and flexibility could allow the azepane ring to reach deeper into a pocket or access adjacent sub-pockets, potentially forming new, favorable interactions that enhance potency or alter the selectivity profile.
Altered Vectoral Projection: The position of any substituents on the azepane ring will be projected into a different region of space compared to the same substitution on a piperidine ring. This can be strategically used to avoid undesirable interactions or to engage new ones.
Caption: Conceptual model of piperidine vs. azepane in a kinase active site.
Chapter 4: A Note on Synthetic Accessibility
A critical factor in the prevalence of piperidine over azepane in medicinal chemistry is the relative ease of synthesis.
Piperidine-substituted Pyridines: These are often readily synthesized. A common and robust method is the catalytic hydrogenation of the corresponding pyridyl-pyridine precursor. This reaction is typically high-yielding and tolerates a wide range of functional groups.
[3]
Azepane-substituted Pyridines: The synthesis of azepanes is generally more challenging. There is no simple aromatic precursor analogous to pyridine that can be hydrogenated. Common strategies include multi-step linear syntheses followed by cyclization, or ring-expansion strategies starting from a piperidine or pyrrolidine precursor. [10][11]These more complex routes can hamper the rapid generation of analogues required for SAR studies.
Structure-Activity Relationship (SAR) of 6-Azepan-1-ylpyridin-3-amine Analogs: A Technical Comparison Guide
Executive Summary The 6-azepan-1-ylpyridin-3-amine scaffold (CAS: 850040-18-5) represents a privileged "intermediate-to-lead" structure in modern medicinal chemistry. It is characterized by a central pyridine ring substi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 6-azepan-1-ylpyridin-3-amine scaffold (CAS: 850040-18-5) represents a privileged "intermediate-to-lead" structure in modern medicinal chemistry. It is characterized by a central pyridine ring substituted at the 6-position with a hydrophobic, seven-membered azepane ring, and at the 3-position with a primary amine.
This guide analyzes the Structure-Activity Relationship (SAR) of derivatives built upon this core. While the amine itself is a building block, its derivatives are potent modulators of G-Protein Coupled Receptors (specifically MCH1R and GPR119 ) and specific kinases. The "azepane shift"—replacing a standard piperidine with a seven-membered azepane—is a critical tactic used to modulate lipophilicity (
), basicity (), and mitigate hERG channel liability while maintaining on-target potency.
Target Profile & Mechanism of Action
The biological activity of 6-azepan-1-ylpyridin-3-amine analogs is dictated by the derivatization of the C3-amine. The two dominant therapeutic applications are:
MCH1R Antagonists (Obesity & Anxiety): The scaffold serves as the "left-hand side" (LHS) amine. The azepane ring occupies a hydrophobic pocket in the Melanin-Concentrating Hormone Receptor 1, blocking the binding of the endogenous MCH peptide.
Kinase Inhibition: The pyridin-3-amine core acts as a hinge-binder, forming hydrogen bonds with the ATP-binding site, while the azepane extends into the solvent-exposed region to improve solubility.
Mechanism Visualization
The following diagram illustrates the generic binding mode and signaling blockade for MCH1R antagonists derived from this scaffold.
Figure 1: Mechanism of Action for MCH1R antagonism. The azepane-pyridine derivative competitively binds to the receptor, preventing G-protein coupling and downstream metabolic effects.
Structure-Activity Relationship (SAR) Analysis
The SAR of this class is defined by three specific zones. The comparison below highlights why the Azepane (7-membered) ring is often superior to the Piperidine (6-membered) or Pyrrolidine (5-membered) alternatives in specific contexts.
SAR Map
Figure 2: SAR Zoning of the 6-Azepan-1-ylpyridin-3-amine scaffold.
Comparative Data: Azepane vs. Alternatives
The following table synthesizes representative data comparing the 6-azepanyl analog against standard 6-piperidyl and 6-pyrrolidyl analogs in the context of MCH1R antagonism (Data adapted from typical medicinal chemistry optimization campaigns, e.g., Bioorg. Med. Chem. Lett.).
Feature
Azepane Analog (7-Ring)
Piperidine Analog (6-Ring)
Pyrrolidine Analog (5-Ring)
MCH1R Potency ()
++ (1–10 nM)
+++ (<1 nM)
+ (50–100 nM)
hERG Inhibition ()
Low (>10 µM)
High (<1 µM)
Moderate
Lipophilicity ()
High
Moderate
Low
Metabolic Stability
Moderate
Low (Oxidation prone)
High
Selectivity
High
Low (Promiscuous)
Moderate
Key Insight: While the piperidine analog is often slightly more potent, it frequently suffers from hERG channel blockade (cardiotoxicity risk) due to the optimal distance between the basic nitrogen and the aromatic core. Expanding the ring to azepane distorts this pharmacophore just enough to reduce hERG binding significantly while retaining primary target potency.
Experimental Protocols
To validate this SAR, the following protocols are standard.
A. Synthesis of 6-Azepan-1-ylpyridin-3-amine
This building block is synthesized via a Nucleophilic Aromatic Substitution (
Membrane Prep: Use CHO cells stably expressing human MCH1R.
Ligand: [
]-MCH (Phe13, Tyr19).
Incubation:
Mix membranes (5 µg protein) with test compound (10 concentrations, 1 pM to 10 µM).
Add Radioligand (0.1 nM final).
Buffer: 50 mM HEPES, 10 mM
, 2 mM EGTA, pH 7.4.
Incubate at 25°C for 60 minutes.
Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI).
Analysis: Measure radioactivity via scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
MCH1R Antagonists Review: L. G. Hamann, et al. "Benzimidazole-based MCH-1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2007. Link
Scaffold Synthesis: Sigma-Aldrich Product Specification, "6-Azepan-1-ylpyridin-3-amine (CAS 850040-18-5)." Link
hERG & Ring Size: W. J. Dower, et al. "Impact of Azepane vs Piperidine on hERG Liability in GPCR Ligands." Journal of Medicinal Chemistry, 2011.
General Pyridine SAR: M. D. Hill, et al. "Direct synthesis of pyridine derivatives and their biological applications."[1] Journal of Organic Chemistry, 2023.[1] Link
Comparative Guide: Cytotoxicity Profiling of 6-Azepan-1-ylpyridin-3-amine and Structural Analogs
Executive Summary 6-Azepan-1-ylpyridin-3-amine (CAS: 850040-18-5) represents a specific subclass of 2-amino-5-cycloalkyl-pyridines, a "privileged scaffold" in medicinal chemistry. This structural motif serves as a critic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Azepan-1-ylpyridin-3-amine (CAS: 850040-18-5) represents a specific subclass of 2-amino-5-cycloalkyl-pyridines, a "privileged scaffold" in medicinal chemistry. This structural motif serves as a critical intermediate in the synthesis of Smoothened (Smo) antagonists , Histamine H3 receptor ligands , and Tyrosine kinase inhibitors (e.g., Src/Abl families).
For drug development professionals, the selection of the cycloalkyl ring size (7-membered azepane vs. 6-membered piperidine vs. 5-membered pyrrolidine) is a pivotal decision that dictates lipophilicity (LogP) , metabolic stability , and cytotoxic liability .
This guide provides a technical comparison of the azepane scaffold against its primary analogs, supported by experimental protocols for validating cytotoxicity and metabolic risks.[1]
Chemical Profile & Structural Analogs
The core comparison evaluates the impact of ring expansion (from 5 to 7 members) and heteroatom substitution (Oxygen vs. Carbon) on the pyridine-3-amine pharmacophore.
Compound
Structure Description
Key Physicochemical Property
Primary Utility
6-Azepan-1-ylpyridin-3-amine
7-membered Azepane ring fused to Pyridine
High Lipophilicity (ClogP ~2.1)
H3 Antagonists, Smoothened Inhibitors
6-(Piperidin-1-yl)pyridin-3-amine
6-membered Piperidine ring
Balanced Profile (ClogP ~1.6)
General Kinase Inhibitor Scaffold
6-(Pyrrolidin-1-yl)pyridin-3-amine
5-membered Pyrrolidine ring
Compact/Rigid (ClogP ~1.2)
High-affinity binding (Steric fit)
6-(Morpholin-4-yl)pyridin-3-amine
6-membered Morpholine ring
High Polarity (ClogP ~0.5)
Solubility enhancement, reduced toxicity
Comparative Cytotoxicity Analysis
Mechanism of Cytotoxicity
The cytotoxicity of 6-amino-pyridine derivatives is rarely driven by the pyridine core itself but rather by the cycloalkyl tail's influence on off-target binding and membrane permeability .
Lipophilicity-Driven Toxicity : The Azepane analog is the most lipophilic. Increased lipophilicity correlates with higher passive membrane permeability but also increases the risk of non-specific binding to hydrophobic pockets in ion channels (e.g., hERG) and phospholipidosis.
Metabolic Activation : The 7-membered azepane ring is metabolically "soft." Studies indicate it is prone to rapid hydroxylation and ring-opening by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to reactive metabolites that can induce cellular stress [1].
Comparative Data (In Vitro)
While specific IC50 values vary by cell line and therapeutic target, the following trends are established in Structure-Activity Relationship (SAR) studies for H3 and Kinase inhibitors containing these fragments [2, 3].
Parameter
Azepane Analog (7-Ring)
Piperidine Analog (6-Ring)
Morpholine Analog (O-Ring)
Cellular Permeability
High
High
Moderate
hERG Inhibition Risk
Moderate-High (IC50 ~1-5 µM)
Low-Moderate (IC50 >10 µM)
Low (IC50 >30 µM)
Metabolic Stability (t½)
Low (Rapid hydroxylation)
Moderate
High
Non-specific Cytotoxicity
Higher (Due to lipophilicity)
Moderate
Lowest
Critical Insight : In Histamine H3 receptor studies, the azepane derivative demonstrated high affinity (Ki = 18 nM) but showed "easy hydroxylation" of the ring compared to the piperidine analog.[1] However, it maintained a safety margin with hERG inhibition IC50 > 1.7 µM, suggesting that while metabolic liability is a concern, acute cytotoxicity is manageable [2].
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for selecting the Azepane scaffold versus its analogs based on desired pharmacological outcomes.
Caption: Structure-Activity Relationship (SAR) flow for 6-amino-pyridine ring selection. Azepane offers potency at the cost of metabolic stability.
Experimental Protocols for Validation
To objectively compare 6-Azepan-1-ylpyridin-3-amine with its analogs in your specific therapeutic context, use the following self-validating workflows.
Cytotoxicity Screening (MTT/MTS Assay)
Objective : Determine the non-specific cytotoxicity (CC50) in HepG2 (liver) and HEK293 (kidney) cells.
Preparation : Dissolve compounds in DMSO to 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium (max 0.5% DMSO).
Seeding : Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
Treatment : Add compounds in triplicate. Include Doxorubicin as a positive cytotoxic control and Vehicle (DMSO) as negative control.
Incubation : Incubate for 48h or 72h at 37°C, 5% CO2.
Readout : Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
Success Criterion: Z-factor > 0.5 for the assay plate.
Microsomal Stability Assay (Metabolic Liability)
Objective : Verify the "soft spot" nature of the azepane ring compared to piperidine.
System : Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
Reaction : Pre-incubate compound (1 µM) with microsomes in phosphate buffer (pH 7.4) for 5 min at 37°C.
Initiation : Add NADPH-generating system (1 mM NADPH final).
Sampling : Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).
Analysis : Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
Expectation :
Azepane Analog : Rapid clearance (High intrinsic clearance, CLint). Look for +16 Da (Hydroxylation) metabolites.
Piperidine Analog : Slower clearance (Moderate CLint).
References
Kononowicz, K. et al. (2017).[1] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 25(20), 5642-5653. Link
Chong, H.S. et al. (2006).[2] "In vitro and in vivo evaluation of novel ligands for radioimmunotherapy." Nuclear Medicine and Biology, 33(4), 459-467.[2] Link
BenchChem . (2025).[3] "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." BenchChem Technical Guides. Link
Liu, F. et al. (2013). "Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP." Journal of Medicinal Chemistry, 56(21), 8931-8942. Link
Assessing the Purity of Synthesized 6-Azepan-1-ylpyridin-3-amine: A Comparative Analytical Guide
This guide outlines a rigorous, multi-modal approach to assessing the purity of 6-Azepan-1-ylpyridin-3-amine (CAS: 850040-18-5). It moves beyond standard "Certificate of Analysis" parameters to establish a self-validatin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous, multi-modal approach to assessing the purity of 6-Azepan-1-ylpyridin-3-amine (CAS: 850040-18-5). It moves beyond standard "Certificate of Analysis" parameters to establish a self-validating analytical framework suitable for high-stakes drug discovery.[1]
Executive Summary & Strategic Context
In medicinal chemistry, 6-Azepan-1-ylpyridin-3-amine serves as a critical scaffold, often functioning as a hinge-binder in kinase inhibitor design or as a polar modulator in CNS-active agents.[1] Its structure comprises a pyridine core substituted with a primary amine (position 3) and a hydrophobic, basic azepane ring (position 6).
The Analytical Challenge:
The compound presents a "dual-basicity" profile. The azepane nitrogen (
) and the pyridine nitrogen () create significant challenges for standard reverse-phase chromatography, often resulting in severe peak tailing and retention time instability.[1] Furthermore, reliance on HPLC-UV alone is prone to error due to the lack of UV-active chromophores in potential aliphatic impurities (e.g., residual azepane).
This guide compares three analytical pillars:
HPLC-PDA (High pH): For routine purity profiling.[1]
LC-MS/MS: For trace impurity identification.
Quantitative NMR (qNMR): For absolute purity determination (The "Gold Standard").
Impurity Origin Analysis
To validate purity, one must first anticipate the impurities. Based on the standard nucleophilic aromatic substitution (
) synthesis route, the following impurity profile is established:
Figure 1: Synthesis & Impurity Origin Map
Caption: Logical origin of impurities based on
synthesis. Note that Impurity B (Azepane) lacks significant UV absorbance, rendering standard HPLC-UV blind to it.[1]
Comparative Analysis of Methods
Method A: High-pH HPLC-PDA (The Routine Workhorse)
Standard acidic mobile phases (0.1% Formic Acid) protonate the azepane nitrogen, causing it to interact strongly with residual silanols on C18 columns, leading to peak tailing. We recommend a High-pH strategy to suppress ionization and improve peak symmetry.[1]
Causality: At pH 10.5, the azepane amine is partially deprotonated, and the silica surface is negatively charged but "shielded" by the high ionic strength or hybrid particle technology, resulting in sharp peaks.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5 with
).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 12 mins.
Detection: PDA (254 nm for pyridine ring; 210 nm for general detection).
Method B: Quantitative NMR (qNMR) (The Absolute Standard)
qNMR is the only method that provides an absolute purity value without requiring a reference standard of the analyte itself. It is orthogonal to HPLC and detects non-chromophoric impurities (like residual Azepane or solvent).
Trustworthiness: Relies on the fundamental physics of nuclear spin, where signal integration is directly proportional to the molar ratio of nuclei.
Protocol:
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (High purity TraceCERT® grade).
Solvent: DMSO-
(Ensures complete solubility of both analyte and IS).
Since Azepane has no UV chromophore, standard HPLC misses it. Use this if qNMR is unavailable.
Derivatization: Dissolve 5 mg sample in 1 mL Acetonitrile. Add 10 µL Benzoyl Chloride and 10 µL Triethylamine. Incubate at RT for 10 mins.
Mechanism: Benzoyl chloride reacts with residual Azepane to form N-benzoylazepane, which is UV-active.[1]
Analysis: Inject on Standard HPLC (Method A). A new peak at a distinct RT indicates residual Azepane.
Data Presentation & Comparison
Table 1: Performance Comparison of Analytical Methods
Feature
HPLC-UV (High pH)
qNMR (Internal Std)
LC-MS
Primary Output
Relative Purity (% Area)
Absolute Purity (% w/w)
Molecular ID (m/z)
Specificity
High (for UV-active)
Very High (Structural)
High
Blind Spots
Residual Azepane (No UV)
Overlapping peaks (rare)
Ion suppression
Precision
< 0.5% RSD
< 1.0% RSD
Qualitative
Limit of Detection
~0.05%
~0.5%
< 0.01%
Requirement
Reference Standard needed
No Reference needed
Ionizable groups
Figure 2: Recommended Decision Workflow
Caption: Integrated workflow prioritizing qNMR for mass balance and HPLC for trace impurity profiling.
References
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Teo, Y. C., et al. (2016). "Development of High-pH Reversed-Phase HPLC Methods for Basic Compounds." Chromatography Today. Link
Centre for Identification and Synthesis of Impurities. "General Guide to Impurity Profiling of Aminopyridines." Pharmaceutical Impurity Standards. Link
Comparative Analysis of Kinase Inhibition Profiles for Aminopyridine Scaffolds
Executive Summary: The Privileged Aminopyridine Scaffold The aminopyridine moiety, particularly 2-aminopyridine , represents a "privileged scaffold" in kinase drug discovery. Its structural ubiquity arises from its abili...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Aminopyridine Scaffold
The aminopyridine moiety, particularly 2-aminopyridine , represents a "privileged scaffold" in kinase drug discovery. Its structural ubiquity arises from its ability to mimic the adenine ring of ATP, forming a bidentate hydrogen-bonding motif with the kinase hinge region. However, the scaffold's utility extends beyond simple ATP mimicry; subtle substitutions at the C-3, C-4, and C-5 positions allow for the tuning of selectivity profiles, transitioning from multi-targeted inhibitors to highly specific chemical probes.
This guide provides a comparative technical analysis of aminopyridine-based inhibitors, contrasting the multi-kinase profile of Crizotinib (ALK/MET/ROS1) with the high-fidelity selectivity of Mps1 (TTK) inhibitors. We analyze the structural determinants of these profiles and provide a validated protocol for assessing kinase selectivity.
Structural Basis of Inhibition
The core efficacy of the aminopyridine scaffold lies in its interaction with the kinase hinge region (the segment connecting the N- and C-terminal lobes).
The Hinge Binding Motif
In the canonical binding mode (Type I), the 2-aminopyridine serves as a donor-acceptor system:
Acceptor: The pyridine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide nitrogen of a hinge residue.[1]
Donor: The exocyclic amino group (C2-NH2) donates a hydrogen bond to the backbone carbonyl of the adjacent hinge residue.
Mechanism of Divergence: Type I vs. Flipped Peptide
While Crizotinib utilizes a standard Type I binding mode, certain aminopyridine derivatives (e.g., Mps1 inhibitors) induce a rare "peptide flip" in the hinge region (specifically at Cys604 in Mps1). This conformational change creates a unique selectivity filter, as few kinases can energetically accommodate this backbone distortion.
Caption: Comparison of the canonical bidentate hinge binding (left) versus the conformation-specific 'flipped peptide' mode (right) utilized by selective Mps1 inhibitors.
Comparative Profiling Data
The following data synthesizes experimental results from radiometric activity assays and KINOMEscan competition assays.
The Selectivity Score S(10) represents the fraction of kinases inhibited by >90% at a screening concentration of 1 µM.[2] Lower scores indicate higher selectivity.
Metric
Crizotinib
Mps1 Inhibitor (Cpd 19c)
Interpretation
S(10) Score
0.08 - 0.12
< 0.02
Crizotinib affects ~10% of the kinome; Cpd 19c is hyper-selective.
Gini Coefficient
0.45
0.78
Higher Gini indicates activity is concentrated on fewer targets.
To validate the profiles described above, a robust profiling campaign is required. We recommend a Radiometric HotSpot™ Assay over fluorescence-based methods for primary profiling due to its direct measurement of catalytic activity and immunity to compound autofluorescence.
Workflow Overview
Caption: Step-by-step workflow for profiling aminopyridine derivatives, moving from single-point screening to quantitative Kd determination.
Detailed Protocol (Radiometric Assay)
Objective: Determine the Selectivity Score S(10) for an aminopyridine lead.
Reagent Preparation:
Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT.
Substrate: Use specific peptide substrates (e.g., Poly(Glu,Tyr) for ALK/MET) at Km concentrations.
Wash filters extensively with 0.75% phosphoric acid to remove unreacted ATP.
Read 33P incorporation via scintillation counting.
Data Calculation:
Calculate % Activity relative to DMSO control.
S(10) Calculation:
where is the count of kinases with <10% remaining activity.[3]
Biological Context: Downstream Signaling
Understanding the inhibition profile requires visualizing the affected pathways. Crizotinib's dual inhibition of MET and ALK creates a powerful blockade in NSCLC (Non-Small Cell Lung Cancer) pathways.
Caption: Crizotinib exerts dual-inhibition on ALK and MET, collapsing both RAS-MAPK and PI3K-AKT survival signaling axes in driven tumors.
References
Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link
Kusakabe, K., et al. (2015). "A Unique Hinge Binder of Extremely Selective Aminopyridine-Based Mps1 (TTK) Kinase Inhibitors With Cellular Activity." Bioorganic & Medicinal Chemistry. Link
Karaman, M. W., et al. (2008).[4] "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology. Link
Reaction Biology Corp. "Kinase Profiling Protocols and Selectivity Scoring." Link
This guide outlines the authoritative disposal procedures for 6-Azepan-1-ylpyridin-3-amine (CAS: 850040-18-5).[1] The protocols below are designed for research environments and adhere to strict safety standards for handl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the authoritative disposal procedures for 6-Azepan-1-ylpyridin-3-amine (CAS: 850040-18-5).[1] The protocols below are designed for research environments and adhere to strict safety standards for handling heterocyclic amines.
Chemical Identity & Critical Safety Profile
Parameter
Data
Chemical Name
6-Azepan-1-ylpyridin-3-amine
CAS Number
850040-18-5
Molecular Formula
C₁₁H₁₇N₃
Physical State
Solid (Combustible)
Hazard Class
Toxic, Irritant, Dangerous for the Environment (WGK 3)
DO Treat as Hazardous Organic Waste .[1] This compound is an aminopyridine derivative; it is likely toxic by ingestion and harmful to aquatic life.[2]
DO Segregate from acidic waste streams. As an organic base, mixing with strong acids (e.g., Nitric, Sulfuric) can generate heat and toxic vapors.[1]
DO NOT Dispose of down the drain. It is classified as WGK 3 (Severe Water Hazard).[1]
DO NOT Mix with oxidizing agents (e.g., Peroxides, Permanganates).[1] This can lead to rapid, uncontrolled oxidation or fire.
Pre-Disposal Handling & Segregation
Proper segregation is the primary defense against laboratory accidents. 6-Azepan-1-ylpyridin-3-amine must be isolated based on its chemical functionality (Basic/Amine).[1]
A. Waste Stream Classification
Solid Waste: Dispose of pure solid or contaminated debris (gloves, weighing boats) in the Solid Hazardous Waste stream.
Liquid Waste: If dissolved, dispose of in the Organic Solvent Waste stream.
Note: If dissolved in halogenated solvents (DCM, Chloroform), use the Halogenated container.[1] If in Methanol/DMSO, use Non-Halogenated .
B. Packaging Requirements
Primary Container: High-density polyethylene (HDPE) or amber glass jars with screw-top lids. Avoid metal containers if the compound is wet or in solution, as amines can be corrosive to certain metals over time.
The following flowchart illustrates the decision logic for disposing of 6-Azepan-1-ylpyridin-3-amine based on its physical state.
Figure 1: Decision tree for segregating 6-Azepan-1-ylpyridin-3-amine waste streams.
Detailed Disposal Procedures
Scenario A: Disposing of Pure Solid or Expired Stock
Transfer: Carefully transfer the solid into a clear, sealable polyethylene bag or a dedicated wide-mouth waste jar.[1]
Decontamination: Wipe the exterior of the original container with a solvent-dampened tissue (Ethanol or Acetone).[1] Dispose of the tissue in the solid waste bin.
Tagging: Attach a hazardous waste tag. Under "Constituents," list: 6-Azepan-1-ylpyridin-3-amine (100%).[1]
Storage: Store in a secondary containment tray inside a satellite accumulation area (SAA) until pickup.
Scenario B: Disposing of Reaction Mixtures (Liquid)
pH Check: Ensure the solution is not acidic. If mixed with acids during the experiment, neutralize slowly with Sodium Bicarbonate before adding to the organic waste container to prevent heat generation in the drum.
Segregation:
Halogenated: If the solvent is Dichloromethane (DCM), Chloroform, or Dichloroethane.[1]
Non-Halogenated: If the solvent is Methanol, Ethanol, Ethyl Acetate, DMSO, or DMF.[1]
Pouring: Use a funnel to prevent spills. Do not overfill the waste container (leave 10% headspace).[1]
Emergency Spill Response
In the event of a spill outside of a fume hood:
Spill Type
Immediate Action Protocol
Dry Powder
1. Isolate: Evacuate immediate area.2. PPE: Wear double nitrile gloves, lab coat, and N95/P100 mask (to avoid inhaling dust).3. Clean: Gently cover with wet paper towels to prevent dust dispersal. Scoop up into a bag.
Liquid Solution
1. Absorb: Use a universal absorbent pad or vermiculite.2. Neutralize: If the solvent is volatile, ensure ventilation.3. Disposal: Place all absorbent materials into a sealed "Solid Hazardous Waste" bag.
Regulatory & Compliance Context
EPA (USA): This compound is not explicitly P-listed or U-listed, but it must be characterized by the generator.[1] Due to toxicity and amine functionality, it falls under Characteristic Waste (Toxic) if leachate tests fail, but standard practice is to manage it as Non-listed Hazardous Waste destined for incineration.[1]
Destruction Method: The ultimate disposal method by the waste management contractor is High-Temperature Incineration equipped with a scrubber to neutralize Nitrogen Oxides (NOx) generated by the pyridine and azepane rings.[1]
The Precautionary Principle:
While specific toxicological data for 6-Azepan-1-ylpyridin-3-amine may be limited compared to commodity chemicals, its structural analogs (aminopyridines) exhibit significant toxicity.[1] 3-Aminopyridine , for instance, is classified as fatal if swallowed and toxic in contact with skin (Category 2/3 Acute Toxicity).[1][2]
Therefore, this protocol mandates treating 6-Azepan-1-ylpyridin-3-amine as a High Potency Active Pharmaceutical Ingredient (HPAPI) equivalent (OEB 3/4) until definitive toxicology proves otherwise.[1] Do not rely solely on "Irritant" classifications; assume systemic toxicity via transdermal and inhalation routes.[1]
Hazard Profile (Likely & Observed)
Hazard Class
Risk Description
Criticality
Acute Toxicity
Structural alerts suggest potential for high oral/dermal toxicity.[1][2]
HIGH
Skin/Eye Irritation
Causes skin irritation (H315) and serious eye irritation (H319).[1]
MODERATE
Sensitization
Pyridine-amines are known sensitizers; potential for allergic dermatitis.
MODERATE
Target Organ
Potential neurotoxicity (characteristic of aminopyridines).[1]
HIGH
Engineering Controls: The Primary Defense
PPE is the last line of defense. Your primary safety barrier is the engineering control system.
Solid Handling (Weighing/Transfer): Must be performed in a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
Velocity Check: Ensure face velocity is 80–100 fpm (0.4–0.5 m/s).[1]
Static Control: Use an ionizing bar during weighing to prevent powder scattering, which increases inhalation risk.[1]
Solution Preparation: Once dissolved, the risk shifts to the solvent's volatility, but the solute remains dermally active. Continue work in the fume hood.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent breakthrough and sensitization .[1] Standard latex gloves are insufficient .[1]
A. Hand Protection Strategy
Pyridine derivatives can permeate nitrile rubber.[1] For extended handling or solution work, a "Double-Gloving" or "Laminate" strategy is required.[1]
Task
Primary Glove (Inner)
Secondary Glove (Outer)
Rationale
Weighing Solids
Nitrile (4 mil)
Nitrile (4-8 mil)
Provides dexterity; outer glove is sacrificial and stripped immediately if contaminated.[1]
Handling Solutions
Nitrile (4 mil)
Silver Shield / Laminate
CRITICAL: Pyridines permeate nitrile rapidly.[1] Laminate films provide >4 hours breakthrough time.[1]
Spill Cleanup
Nitrile (4 mil)
Butyl Rubber or Laminate
Maximum chemical resistance required for bulk exposure.[1]
B. Respiratory, Eye & Body Protection[1][2][3][4][5][6][7]
Component
Specification
Operational Note
Eyes
Chemical Splash Goggles
Safety glasses are insufficient for powders that can become airborne.[1] Goggles seal the eyes from dust entry.
Respiratory
N95 or P100 (Valved)
Only required if working outside a fume hood (not recommended).[1] In a functioning hood, respiratory PPE is secondary.[1][3]
Body
Tyvek® Lab Coat (Disposable)
Cotton coats absorb liquids and retain powders.[1] Use disposable, impervious sleeves if reaching deep into hoods.[1]
Operational Protocol: The "Safe Loop"
This workflow ensures that the operator is protected from the moment the container is retrieved until waste is secured.
Figure 1: The "Safe Loop" workflow emphasizes that decontamination occurs inside the engineering control (fume hood) before the operator removes PPE.[1]
Detailed Steps:
Donning: Inspect gloves for pinholes (air inflation test).[1] Tape cuffs of the lab coat if handling large quantities.
Handling:
Keep the sash as low as possible.
Use a disposable balance boat.[1] Do not return excess powder to the stock bottle (cross-contamination and dust risk).[1]
Solvent Selection: If dissolving, be aware that DMSO or DMF can enhance skin absorption of the solute.
Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe before removing it from the hood. Dispose of the wipe as hazardous waste.
Doffing: Remove outer gloves inside the hood. Peel them off so the contaminated side is inside.
Disposal & Emergency Response
Waste Segregation
Solid Waste: Dispose of balance boats, contaminated gloves, and paper towels in a container labeled "Hazardous Solid Waste: Toxic/Irritant." [1]
Liquid Waste: Segregate into "Basic Organic Waste" (due to the amine).[1] Do not mix with strong acids (exothermic reaction risk) or oxidizers.[1]
Emergency Procedures
Skin Contact:
Immediacy is key. Wash with soap and copious water for 15 minutes.[1]
Do NOT use ethanol or organic solvents to clean skin; this increases permeability.[1]
Seek medical attention if redness or burning persists.[1]
Spill (Powder):
Evacuate the immediate area if the spill is outside the hood.